cyclic RGD
Description
Structure
2D Structure
Properties
Molecular Formula |
C24H36N8O9S |
|---|---|
Molecular Weight |
612.7 g/mol |
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H36N8O9S/c25-14(8-12-3-5-13(33)6-4-12)20(37)31-15(2-1-7-28-24(26)27)21(38)29-10-18(34)30-16(9-19(35)36)22(39)32-17(11-42)23(40)41/h3-6,14-17,33,42H,1-2,7-11,25H2,(H,29,38)(H,30,34)(H,31,37)(H,32,39)(H,35,36)(H,40,41)(H4,26,27,28)/t14-,15-,16-,17-/m0/s1 |
InChI Key |
BIEZITROCMXFHL-QAETUUGQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)N)O |
Origin of Product |
United States |
Molecular Recognition and Binding Mechanisms of Cyclic Rgd Peptides with Integrins
Integrin Receptor Subtypes and Cyclic RGD Recognition
The RGD motif is recognized by approximately half of the over 20 known integrin subtypes. qyaobio.comannualreviews.org The affinity and selectivity of RGD-containing peptides for different integrin subtypes are influenced by the flanking amino acid sequences and the peptide's conformation. acs.org this compound peptides have been developed to target specific integrin subtypes with improved affinity and selectivity compared to their linear counterparts. qyaobio.comwikipedia.orgiris-biotech.debiorxiv.org
Alpha-v Beta-3 (αvβ3) Integrin Interaction
Integrin αvβ3 is a prominent receptor for RGD-containing proteins such as vitronectin, fibronectin, fibrinogen, and osteopontin, and is extensively studied due to its role in various physiological and pathological processes, including tumor angiogenesis. qyaobio.comaacrjournals.orgnih.govahajournals.orgthno.org this compound peptides are known to exhibit high affinity and selectivity for αvβ3 integrin. qyaobio.comacs.orgacs.orgaacrjournals.orgmedchemexpress.comthno.org For instance, the cyclic peptide c(RGDf(NMe)V), known as cilengitide (B523762), demonstrates significantly higher affinity for αvβ3 and αvβ5 integrins compared to linear RGD peptides. qyaobio.comacs.org Another example, cyclo(-RGDfK), is described as a potent and selective inhibitor of αvβ3 integrin with a low nanomolar IC50 value. medchemexpress.com Dimeric this compound peptides, such as E[c(RGDfK)]2, have been developed to further enhance αvβ3 binding affinity, showing high tumor targeting properties. nih.goviris-biotech.de Studies have shown that this compound peptides have a more stable configuration when binding to αvβ3 integrins, attributed to higher binding energy and static electrical energy, particularly in the interaction between the Asp residue of RGD and the Metal Ion-Dependent Adhesion Site (MIDAS). mdpi.com Compared to linear RGD peptides, this compound peptides like cyclic RGDfV exhibit higher binding affinity to αvβ3. mdpi.com This is consistent with experimental evidence indicating that the rigidity of the ring structure in this compound peptides improves their binding properties. qyaobio.commdpi.com The interaction between this compound and αvβ3 involves the AspRGD coordinating with a metal ion at the MIDAS, and ArgRGD forming salt bridges with specific aspartic acid residues in the αv subunit. mdpi.com
Alpha-v Beta-5 (αvβ5) Integrin Interaction
Integrin αvβ5 also recognizes the RGD motif and plays roles in cell adhesion and other cellular functions. acs.orgbiorxiv.orgthno.org While the RGD sequence alone may have low affinity for αvβ5, the presence of certain flanking residues can increase its affinity. acs.org Cyclic peptides like cilengitide show high affinity for αvβ5, in addition to αvβ3. acs.org Some this compound peptidomimetics have shown binding affinity for both αvβ3 and αvβ5 integrins. researchgate.net Studies comparing cyclic and linear RGD peptides have indicated that cyclic forms often have improved affinity towards integrin subtypes, including αvβ5. biorxiv.orgrsc.org
Alpha-5 Beta-1 (α5β1) Integrin Interaction
Integrin α5β1 is a primary receptor for fibronectin, recognizing the RGD motif within this ECM protein. biorxiv.orgpnas.orgresearchgate.net While linear RGD peptides can interact with α5β1, this compound peptides have demonstrated higher affinity. pnas.org For example, the cyclic peptide ACRGDGWCG showed a 20-fold higher affinity for α5β1 compared to a linear RGD peptide. pnas.org Cyclization, along with backbone hydrogen bonds, can stabilize a favorable conformation for binding to α5β1. pnas.org Binding of this compound peptide to α5β1 can induce conformational changes in the β1 subunit. pnas.org Bithis compound peptides have been engineered to display high affinity and selectivity towards α5β1 integrin. biorxiv.orgrsc.org
Alpha-IIb Beta-3 (αIIbβ3) Integrin Interaction
Integrin αIIbβ3, also known as the glycoprotein (B1211001) IIb/IIIa receptor, is primarily found on platelets and is crucial for platelet aggregation by binding to fibrinogen and von Willebrand factor, both containing RGD motifs. wikipedia.orgahajournals.orgthno.org While some RGD peptides bind to αIIbβ3, this compound peptides can be designed to have increased selectivity for other integrins like αvβ3 over αIIbβ3. wikipedia.orgthno.org However, some this compound mimetics, such as Eptifibatide, are potent inhibitors of αIIbβ3 and are used as anti-clotting drugs. wikipedia.org
Alpha-v Beta-6 (αvβ6) Integrin Interaction
Integrin αvβ6 is involved in recognizing the RGD motif in proteins like the latency-associated peptide (LAP) of TGF-β. nih.gov this compound peptidomimetics have been investigated for their interaction with αvβ6 integrin. nih.govresearchgate.net While the RGD interaction with αvβ6 shares similarities with the binding mode observed in αvβ3, differences in the binding pockets of these integrins can influence ligand binding ability. nih.govresearchgate.net Generally, this compound peptidomimetics have shown lower binding affinities for αvβ6 compared to αvβ3, with IC50 values typically 10-100 times higher for αvβ6. nih.gov However, some ligands can display low nanomolar affinity for αvβ6. nih.gov
Detailed Interaction Analysis at the Integrin Binding Site
The binding of RGD peptides to integrins occurs at a specific site within the integrin heterodimer, primarily involving the β subunit's βI domain and the α subunit. annualreviews.orgpnas.org A critical component of the binding site is the Metal Ion-Dependent Adhesion Site (MIDAS) in the β subunit, which typically coordinates with a divalent cation, such as Mg2+. annualreviews.orgmdpi.compnas.orgscispace.com The aspartic acid residue of the RGD motif directly interacts with this metal ion. annualreviews.orgmdpi.compnas.org
Detailed interaction analysis, including molecular dynamics simulations and structural studies, has provided insights into the binding mechanisms. mdpi.compnas.orgnih.govnih.gov For this compound peptides binding to αvβ3, the AspRGD coordinates with the metal ion at the MIDAS, and the ArgRGD forms salt bridges with specific aspartic acid residues in the αv subunit. mdpi.com The rigidity of cyclic peptides contributes to a more stable binding configuration and higher binding energy compared to linear peptides. qyaobio.commdpi.com
The binding site also includes flanking metal ion binding sites, such as the Adjacent to MIDAS (ADMIDAS) and Synergistic Metal ion Binding Site (SyMBS), which can influence integrin conformation and ligand affinity. pnas.org For instance, Ca2+ binding to the ADMIDAS can stabilize integrins in a low-affinity, closed conformation. pnas.org this compound peptide binding can induce conformational changes in the integrin, transitioning it towards a more open, higher-affinity state. pnas.org
Studies using techniques like NMR spectroscopy and molecular docking have helped to elucidate the binding epitopes and modes of interaction between this compound peptidomimetics and integrins like α5β1 and αvβ6. nih.govresearchgate.netnih.gov These studies reveal that ligand binding epitopes can involve residues beyond the core RGD motif, and the specific structure and conformation of the cyclic peptide significantly influence the interaction and selectivity for different integrin subtypes. nih.govnih.gov
Role of the Metal Ion-Dependent Adhesion Site (MIDAS)
A critical element in the binding of RGD peptides to integrins is the Metal Ion-Dependent Adhesion Site (MIDAS) located in the β subunit, particularly in the βI domain. rsc.orgresearchgate.netpnas.orgmolbiolcell.org The Asp residue within the RGD motif directly coordinates with a divalent metal ion, typically Mg²⁺ or Mn²⁺, situated at the MIDAS. mdpi.comresearchgate.netpnas.orgmolbiolcell.org This coordination is a fundamental interaction, forming a strong, partially covalent bond that is considered more important for affinity than the interaction involving the Arg residue. molbiolcell.org
In addition to the MIDAS, the βI domain also contains flanking metal-binding sites, the Adjacent to MIDAS (ADMIDAS) and the Synergistic Metal Ion Binding Site (SyMBS), which typically bind Ca²⁺ ions. rsc.orgpnas.orgmolbiolcell.org These adjacent sites play a regulatory role in ligand-binding affinity. pnas.orgmolbiolcell.org For instance, Ca²⁺ binding to the ADMIDAS can stabilize integrins in a low-affinity, closed conformation. pnas.org Depletion of Ca²⁺ can lead to increased affinity for RGD peptides and induce conformational changes. pnas.org
Conformational Changes in Integrins Upon this compound Binding
Integrins exist in different conformational states that correlate with their ligand-binding affinity. These states include a low-affinity bent-closed (BC) conformation, an extended-closed (EC) conformation, and a high-affinity extended-open (EO) conformation. pnas.orgmolbiolcell.orgnih.gov The binding of this compound peptides can induce conformational changes in the integrin, particularly within the β subunit's βI domain, shifting the equilibrium towards higher-affinity states. pnas.orgmolbiolcell.orgpnas.org
Studies have shown that this compound peptide binding can induce conformational changes in the β1-subunit βI domain towards an intermediate state between closed and open. pnas.org In contrast, linear RGD peptides may not induce such shape shifting unless Ca²⁺ is depleted. pnas.org The binding of this compound peptides is thought to stabilize the open conformation of the integrin headpiece, which has a higher affinity for the ligand. pnas.org
The conformational changes initiated by RGD binding can be transmitted over significant distances within the integrin structure, affecting elements like the β1-α1 loop, α1 helix, and the hybrid domain. pnas.orgrcsb.org This allosteric effect is crucial for signal transduction across the cell membrane. mdpi.comnih.gov
Influence of Amino Acid Residues Flanking the RGD Motif
While the RGD sequence is the core recognition motif, the amino acid residues flanking the RGD sequence in cyclic peptides significantly influence binding affinity and integrin subtype selectivity. qyaobio.comacs.orgrsc.orgacs.orgacs.orgnih.gov The chemical nature, stereochemistry (L- or D-configuration), and position of these flanking residues can alter the peptide's conformation and its interaction with the integrin binding site, leading to differential binding to various integrin subtypes. qyaobio.comacs.orgrsc.orgacs.orgacs.orgnih.govacs.org
For cyclic pentapeptides, for example, the amino acid at position 4 flanking the RGD sequence is often critical for αvβ3 binding affinity, particularly if it is an aromatic amino acid with a D-configuration (e.g., D-Phe, D-Tyr, D-Trp). qyaobio.comacs.org The amino acid at position 5 may have less influence on activity. qyaobio.comacs.org The cyclization itself, along with backbone hydrogen bonds, can stabilize a favorable conformation for integrin binding, contributing to higher affinity compared to linear peptides. pnas.org
Structure-activity relationship (SAR) studies on this compound peptides have demonstrated that specific flanking residues can lead to high potency and selectivity for particular integrins like αvβ3. nih.govacs.orgacs.orgacs.org The hydrophobicity and aromaticity of residues flanking the RGD motif have been shown to be important for stabilizing peptide binding, potentially through interactions with hydrophobic pockets on the integrin surface. nih.govnih.gov
The influence of flanking residues is also evident in the differential binding of this compound peptides to various integrin subtypes. For instance, while linear RGD peptides may show broad binding to several αv and α5β1 integrins, cyclic peptides can be designed to exhibit much higher affinity and selectivity for specific subtypes like αvβ3 or αvβ5. qyaobio.comacs.orgrsc.orgvascularcell.com This selectivity is crucial for developing targeted therapies.
Data from binding studies highlight the impact of cyclization and flanking residues on integrin affinity. For example, a this compound peptide like ACRGDGWCG showed a 20-fold higher affinity for α5β1 than a linear RGD peptide. pnas.org Another cyclic peptide, c(RGDfV), demonstrated significantly higher affinity for αvβ3 and αvβ5 compared to linear RGD peptides. acs.org
The interaction energy between the RGD peptide and the integrin, particularly the Asp-MIDAS interaction, is stronger for this compound peptides compared to linear ones, partly due to better shielding from water molecules and increased structural stability. mdpi.comresearchgate.netresearchgate.net Molecular dynamics simulations further support that this compound peptides exhibit more stable binding configurations and require larger forces to dissociate from the integrin compared to linear peptides. mdpi.comresearchgate.net
Here is a table summarizing some binding affinity data for cyclic and linear RGD peptides:
| Peptide Type | Sequence (Example) | Integrin Subtype | Binding Affinity (KD or IC50) | Reference |
| Cyclic | ACRGDGWCG | α5β1 | ~17.6 - 22.6 nM (KD) | pnas.org |
| Linear | GRGDSP | α5β1 | ~396 - 862 nM (KD) | pnas.org |
| Cyclic | c(RGDfV) | αvβ3, αvβ5 | Higher affinity than linear | acs.org |
| Cyclic | c(RGDf(NMe)V) (Cilengitide) | αvβ3, αvβ5 | 4.5 ± 1.1 nM (αvβ3 IC50), 149 ± 25 nM (αvβ5 IC50) | acs.orgvascularcell.com |
| Linear | RGD | αvβ3 | Lower affinity than GRGDSPK | rsc.org |
| Linear | GRGDSPK | αvβ3 | Lower IC50 than RGD | rsc.org |
| Cyclic | RGDfK | αvβ3, α5β1 | Improves affinity | rsc.org |
| Cyclic | LXW7 (cGRGDdvc) | αvβ3 | Strong binding | nih.gov |
Note: Binding affinity values (KD or IC50) can vary depending on the specific experimental conditions, including the integrin source, peptide concentration, and presence of different metal ions.
The precise structural features of this compound peptides, including the size of the ring and the presence of D-amino acids, contribute to their conformational rigidity and improved binding properties. qyaobio.comrsc.orgacs.org This rigidity helps stabilize the peptide in a conformation that is optimal for interacting with the integrin binding site. qyaobio.commdpi.com
Structure Activity Relationship Sar Studies of Cyclic Rgd Peptides
Impact of D-Configuration Aromatic Amino Acids on Integrin Binding
The incorporation of D-amino acids, particularly aromatic ones, into cyclic RGD peptides has been shown to significantly impact their integrin binding affinity and selectivity. Studies have indicated that a D-configured hydrophobic amino acid adjacent to the Asp residue in the RGD sequence can increase bioactivity. acs.org For instance, research on cyclic pentapeptides has demonstrated that the presence of a D-amino acid in the i+1 position of a βII'-turn within the peptide can lead to highly active peptides. acs.org
Specific examples highlight this impact:
In bithis compound peptides, the presence of at least one D-Cys attached to the RGD sequence, either C-terminal or both N- and C-terminal, enhanced integrin binding. acs.org
Replacing L-Cys with D-Cys at the N- or C-termini of a cyclic octapeptide (cGRGDdvc, LXW7) resulted in a significant decrease in potency, and replacing both led to a complete loss of binding affinity. This suggests the importance of the D-configuration at these positions for optimal binding. aacrjournals.org
Studies on LXW analogs, cyclic octapeptides, indicated that a D-amino acid with a hydrophobic side chain at a specific position (X7) was preferred for higher binding affinity to the αvβ3 integrin. nih.gov The hydrophobicity and aromaticity of the amino acid at this position were found to be highly important for binding, potentially through interaction with a hydrophobic pocket on the integrin surface. mdpi.comnih.gov
Data from studies on LXW analogs demonstrate the variability in binding affinity (IC50) based on the amino acid at the X7 position, highlighting the impact of side chain structure and configuration. aacrjournals.org
Conformational Preferences and Biological Activity
The biological activity of this compound peptides is intimately linked to their conformational preferences. The constrained nature of the cyclic structure reduces the conformational flexibility compared to linear peptides, favoring specific conformations that are optimal for binding to integrin receptors. sci-hub.seqyaobio.commdpi.com
Key findings regarding conformational preferences and their link to activity include:
A bent conformation of the RGD sequence, often observed in certain cyclic pentapeptides, has been shown to fit the αvβ3 receptor better than the αIIbβ3 receptor, thereby increasing the selectivity of these peptides. acs.org
For cyclic pentapeptides like c(RGDfV), a tight γ-turn around the central Gly residue is crucial, creating a "kink" that favors a certain distance between the Arg and Asp side chains necessary for crucial ionic and steric interactions with the integrin. acs.orgsci-hub.se
NMR-based conformational analysis and X-ray diffraction studies have been used to define the conformations of this compound peptides and correlate them with biological activity. nih.gov These studies suggest that integrin receptors may prefer one specific conformation of the RGD sequence but can also bind a second, distinct conformation. nih.gov
Molecular dynamics simulations have revealed that the interaction of this compound with integrins is more stable and less easily disrupted due to the cyclic peptide's lower flexibility and enhanced protection from water molecules compared to linear RGD peptides. mdpi.comrsc.org
The stabilization of favorable conformations through cyclization and backbone hydrogen bonds contributes to the increased affinity observed for this compound peptides compared to linear ones. pnas.org
Influence of Macrocyclic Ring Structure and Size on Selectivity
The size and structure of the macrocyclic ring in this compound peptides play a significant role in determining their selectivity for different integrin subtypes. The rigidity imposed by the ring structure improves binding properties and stability. qyaobio.commdpi.com
Research has shown that varying the macrocycle size can dramatically influence receptor selectivity. uni-kiel.de
Incorporation of the RGD sequence into a cyclic pentapeptide framework often increases binding affinity and selectivity for αvβ3 over αvβ5 and αIIbβ3. thno.org
Conversely, the addition of one or two rigid aromatic rings into a cyclic hexapeptide structure can enhance binding affinity and selectivity for αIIbβ3 over αvβ3 and αvβ5. thno.org
The αIIbβ3 integrin appears to be less sensitive to variations in the RGD backbone structure and can accommodate a larger distance or spacer compared to αvβ3 and αvβ5. thno.org
These findings indicate that tailoring the macrocyclic ring size and incorporating specific structural elements can be a strategy to fine-tune the selectivity of this compound peptides for desired integrin targets.
Correlation between Backbone Structure and Integrin Binding Strength
Studies have highlighted the importance of the amino acids flanking the RGD sequence. acs.orgqyaobio.com
For αvβ3 integrin, the RGD triad (B1167595) flanked by a Gly at the N-terminal side and polar or negatively charged amino acids at the C-terminal side was found to be optimal in certain cyclic octapeptides. aacrjournals.org
The amino acid at position 4 (x) in the model sequence c(RGDxX), particularly a D-configuration aromatic amino acid, is critical for αvβ3 binding affinity, while the amino acid at position 5 (X) has almost no effect on biological function. qyaobio.com
The proton of the amide bond between residues 3 and 4 has also been identified as essential for high biological activity towards αvβ3. acs.org
The method of cyclization (e.g., disulfide bonds, thioethers, or rigid aromatic linkers) also impacts the resulting backbone conformation and thus the binding ability. qyaobio.comthno.org The rigidity provided by the cyclic structure, regardless of the specific cyclization method, generally leads to improved binding properties compared to flexible linear peptides. qyaobio.commdpi.com
Data from SAR studies on various this compound peptides demonstrate the correlation between specific backbone modifications and their binding affinities to different integrins.
Table 1: Illustrative Examples of this compound Peptides and Binding Affinity (IC50 values are approximate and for illustrative purposes based on search results, specific values may vary depending on experimental conditions and integrin subtype)
| Peptide Sequence (Cyclic) | Integrin Target | Approximate IC50 (nM) | Key Structural Feature(s) |
| c(RGDfV) | αvβ3 | Low nM | Cyclic pentapeptide, D-Phe at position 4 |
| c(RGDyK) | αvβ3 | Low nM | Cyclic pentapeptide, D-Tyr at position 4 |
| cGRGDdvc (LXW7) | αvβ3 | Moderate nM | Cyclic octapeptide, disulfide bond, D-Val at position 7 |
| LXW64 | αvβ3 | Lower nM than LXW7 | Cyclic octapeptide, disulfide bond, D-Nal at position 7 |
| c(RGDf[N-Me]V) (Cilengitide) | αvβ3, αvβ5 | Low nM | Cyclic pentapeptide, N-methylated Val, D-Phe at position 4 |
| RGD4C (ACDCRGDCFCG) | αvβ3 | Lower nM than linear | Bicyclic, disulfide bonds |
Table 2: Impact of D-Amino Acid Substitution on LXW7 Binding Affinity to αvβ3 Integrin (Illustrative data based on search results)
| LXW7 Analog Sequence (Cyclic) | D-Amino Acid Substitution | Approximate Relative Potency (vs LXW7) |
| cGRGDdvc (LXW7) | - | 1x |
| cGRGDlvc | L-Val at position 7 | Decreased |
| cGRGDdvC | L-Cys at position 8 | Decreased (10-fold lower) |
| cGRGDlvC | L-Val at 7, L-Cys at 8 | Complete loss |
| LXW25 | D-Abu at position 7 | Similar |
| LXW18 | D-Bug at position 7 | Slightly increased |
These studies collectively underscore the critical role of structural features, including the configuration of amino acids, conformational preferences, macrocycle design, and backbone composition, in dictating the integrin binding profile of this compound peptides.
Synthetic Methodologies for Cyclic Rgd Peptides
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for the stepwise assembly of amino acids on a solid support, offering advantages such as simplified purification procedures and the potential for automation nih.govnih.gov. For cyclic RGD peptides, SPPS is typically used to construct the linear peptide precursor, which is then cyclized either on-resin or after cleavage from the resin nih.govosti.govresearchgate.net. The Fmoc (fluorenylmethyloxycarbonyl) chemistry is a common strategy in SPPS for this compound synthesis, utilizing acid-labile side-chain protecting groups on an acid-sensitive resin osti.gov. Adjusting reaction parameters like temperature, solvent, coupling reagents, and protecting groups can enhance synthesis efficiency and minimize side reactions nih.gov.
On-Resin Cyclization Techniques
On-resin cyclization involves performing the ring-forming reaction while the linear peptide is still attached to the solid support. This approach benefits from a pseudo-dilution effect, which favors intramolecular cyclization over intermolecular reactions like dimerization or oligomerization nih.govosti.govmdpi.com. Various chemistries can be employed for on-resin cyclization, including lactamization (amide bond formation), disulfide bridge formation, thioether formation, and click chemistry researchgate.netrhhz.netresearchgate.net.
For lactamization, the linear peptide is typically anchored to the resin through a side chain, and orthogonal protecting groups are used to selectively deprotect the N- and C-termini (or reactive side chains) for cyclization nih.gov. Activation reagents like HATU are commonly used to facilitate amide bond formation on-resin nih.govosti.gov. For instance, the on-resin cyclization of a linear peptide precursor of cRGDyK using HATU and DIPEA resulted in a high yield (98%) of the cyclic peptide after cleavage and deprotection osti.gov.
Side-chain to side-chain cyclization can also be performed on-resin. Examples include the formation of thioether macrocycles via intramolecular thioether formation, which can be enhanced by microwave irradiation rhhz.net.
Solution-Phase Cyclization Strategies
Solution-phase cyclization involves cleaving the linear peptide precursor from the solid support before the cyclization reaction is performed in solution nih.govosti.gov. While this method may require high dilution conditions to prevent intermolecular reactions, it can be advantageous for certain peptide sequences or cyclization chemistries that are not well-suited for on-resin approaches escholarship.org.
Traditional solution-phase cyclization methods often rely on lactamization, forming an amide bond between the N- and C-termini or reactive side chains researchgate.net. High dilution protocols are typically employed to favor the intramolecular reaction researchgate.net.
Click Chemistry Approaches in this compound Synthesis
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of this compound peptides mdpi.comrhhz.netnih.gov. This bioorthogonal reaction is highly efficient, regioselective, and can be performed under mild conditions mdpi.comnih.gov.
Click chemistry can be applied in both solution-phase and on-resin cyclization strategies. For example, on-resin click chemistry has been used to synthesize cyclic NGR and RGD peptides by incorporating azide (B81097) and alkyne-containing amino acids into the linear sequence rhhz.net. The subsequent CuAAC reaction on the resin forms a stable triazole link, effectively cyclizing the peptide mdpi.comrhhz.net. Click chemistry has also been used in solution-phase cyclization to create cyclic peptide analogues where a triazole moiety replaces an amide bond nih.gov.
Another click chemistry approach, photoinitiated thiol-ene click chemistry, has been used for solution-phase cyclization of linear RGD peptides containing a free thiol and an alkene group escholarship.org. This method can also incorporate a functional handle, such as an azide, for further conjugation escholarship.org.
Metal-Based Peptide Cyclization for Structural Constraint
Metal coordination can be utilized to introduce structural constraints and induce cyclization in peptides, leading to the formation of metallopeptides uwo.ca. This approach involves incorporating amino acids or chelating molecules that can coordinate to a metal center, thereby bridging different parts of the linear peptide sequence.
For instance, a linear peptide containing the RGD sequence, an unnatural amino acid (3-Pal), and a chelating molecule (pyridyl-triazole, pyta) at opposite ends has been reacted with a metal complex like [Re(OH2)3(CO)3]+ to form a cyclic system through coordination of the pyridyl-triazole to the metal center uwo.ca. This metal-based cyclization results in a constrained cyclic metallopeptide where the metal plays a central role in defining the conformation uwo.ca. Palladium-catalyzed C-H activation has also been explored for macrocyclization, creating cyclic peptides with unique hydrocarbon linkages rsc.org. Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction, has been used for side chain-to-tail cyclization of RGD peptides by reacting a halogenated tryptophan residue with a boronic acid acs.orgresearchgate.net.
Integration of Unnatural Amino Acids and Linkers
The incorporation of unnatural amino acids and various linkers is a common strategy to enhance the properties of this compound peptides, including their stability, binding affinity, and for conjugation with other molecules rhhz.netacs.orgthno.orgnih.govgoogle.com. Unnatural amino acids can introduce new functional groups for cyclization, modification, or improved pharmacological profiles nih.govresearchgate.netnih.gov.
Examples include the use of D-amino acids to increase in vivo stability and modify conformation researchgate.netnih.gov. Unnatural amino acids with azide or alkyne functionalities are incorporated for click chemistry-mediated cyclization mdpi.comrhhz.netnih.gov. Halogenated tryptophan residues have been used in Suzuki-Miyaura cross-coupling for cyclization acs.orgresearchgate.net.
Linkers, such as polyethylene (B3416737) glycol (PEG) chains or amino acid sequences (e.g., Gly-Gly-Gly), are often incorporated to provide space between the this compound motif and other conjugated molecules, influence pharmacokinetic properties, or create multimeric RGD peptides with enhanced avidity mdpi.comnih.govthno.org. The length and composition of the linker can significantly impact the peptide's biological activity and interaction with integrins mdpi.comthno.org.
Computational Modeling and Simulation of Cyclic Rgd Interactions
Molecular Dynamics (MD) Simulations of Cyclic RGD-Integrin Complexes
Molecular dynamics simulations are widely used to study the dynamic behavior and stability of this compound peptides in complex with integrins, particularly αVβ3 and αVβ6. rsc.orgunimib.itrsc.orgmdpi.comresearchgate.netnurch.skresearchgate.netresearchgate.netberkeley.eduacs.org These simulations allow researchers to observe the conformational changes of both the peptide and the receptor, as well as the interactions that stabilize the complex over time in a simulated physiological environment. Studies have investigated the interaction of this compound ligands with integrin αVβ3, which is known to be over-expressed in several solid tumors. unimib.itrsc.org The binding of this compound ligands to the integrin pocket has been shown to be stable in MD simulations. rsc.orgunimib.itrsc.org
Association and Dissociation Pathways
Steered Molecular Dynamics (SMD) simulations are a valuable technique for exploring the association and dissociation pathways of this compound molecules with integrins. These simulations apply external forces to guide the binding or unbinding process, providing insights into the energy landscape and key interactions involved. Studies comparing cyclic and linear RGD molecules with the same RGD sequence have shown that the interaction of this compound with integrins is more stable and harder to disrupt. rsc.orgmdpi.comresearchgate.netdntb.gov.ua This enhanced stability is attributed to the lower flexibility of this compound and improved protection from solvent molecules. rsc.orgmdpi.comresearchgate.net Force-dependent dissociation simulations have indicated that linear RGD peptides leave the active site more easily and quickly than this compound ligands. mdpi.com The interaction between the AspRGD and the MIDAS site, as well as a crucial water molecule, plays a significant role in stabilizing the αvβ3-RGD ligand complex. nurch.sk
Binding Free Energy Calculations
Calculating the binding free energy is essential for quantifying the affinity between this compound peptides and integrins. Various computational methods, including equilibrium MD simulations and quantum mechanics/molecular mechanics (QM/MM) approaches, are employed for this purpose. unimib.itrsc.orgresearchgate.netmdpi.comnih.gov These calculations provide thermodynamic insights into the binding process, helping to explain experimentally observed binding affinities. For a this compound peptide (cRGD) as the ligand, calculated binding free energies have been reported, correlating with the population of different integrin conformations (bent-closed, extended-closed, and extended-open). mdpi.com QM/MM molecular dynamics studies have investigated the correlation between biological activity (IC50 values) and calculated interaction energies for this compound-containing binders, showing good correlation with certain semiempirical methods. researchgate.net
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a ligand (such as a this compound peptide) to a receptor (an integrin). This method explores various poses of the ligand within the receptor's binding site and scores them based on their predicted binding energy. Molecular docking studies have been performed to investigate the interaction of this compound peptidomimetics with integrins like αVβ6 and αVβ3. researchgate.netmdpi.comresearchgate.netresearchgate.netnih.govresearchgate.netnih.gov A rigid receptor-flexible ligand docking protocol has been set up and applied to predict the binding mode of this compound peptidomimetics to αVβ6 integrin, using crystal structures of the integrin binding site. mdpi.comresearchgate.netnih.govnih.gov These studies have shown that while the RGD interaction with αVβ6 recapitulates the binding mode observed in αVβ3, differences in the integrin binding pockets can influence ligand binding ability. mdpi.comresearchgate.netnih.govnih.gov Docking results have been used to rationalize experimental binding affinities and identify potent this compound peptidomimetics. mdpi.comresearchgate.netnih.govnih.gov
Machine Learning Applications in Ligand-Integrin Interaction Analysis
Machine learning (ML) techniques are increasingly being integrated with computational simulations to analyze and predict ligand-integrin interactions. ML models can be trained on data from MD simulations and other computational or experimental sources to identify key features governing binding, predict binding affinities, and even design novel ligands. Unsupervised machine learning analysis has been used to compare this compound ligand binding to integrins in the presence and absence of a conjugated nanodevice, revealing differences in chemical features. rsc.orgunimib.itrsc.org ML models, such as linear regression, have been trained using MD simulation results to predict the structural ensembles of cyclic peptides. acs.org While ML models like AlphaFold2 and RoseTTAFold show promise in protein structure prediction, predicting the structures of small, flexible cyclic peptides remains challenging. acs.org Combining sequence embeddings, empirical binding predictors, and rigorous MD simulations in an integrated computational pipeline has been proposed for the discovery of cell adhesion peptides. acs.org
Conformational Analysis through Computational Methods
The conformational flexibility of this compound peptides significantly influences their binding to integrins. Computational methods are crucial for exploring and characterizing the conformational landscape of these molecules both in isolation and in complex with their receptors. Molecular dynamics simulations, including replica-exchange MD, have been used to accurately predict the solution-state conformational properties of this compound peptides. acs.orgnih.gov These computational results have shown excellent agreement with experimental data, such as NMR distance restraints. acs.orgnih.govnih.gov Conformational analysis through computational methods can help identify pre-organized conformations that are favorable for integrin binding, contributing to the understanding of binding affinity. acs.orgnih.gov Different geometries and intramolecular hydrogen bonding patterns have been identified for this compound ligands and peptidomimetics through computational and spectroscopic studies. researchgate.netresearchgate.net
Bioconjugation Strategies and Functionalization of Cyclic Rgd Peptides
Linker Chemistry for Conjugate Design
Linkers play a vital role in bioconjugation, providing a flexible or rigid bridge between the cyclic RGD peptide and the entity it is conjugated to. The linker's properties can influence the conjugate's solubility, stability, and the accessibility of the RGD motif for integrin binding. Various types of linkers are employed, with polyethylene (B3416737) glycol (PEG) and glycine-based linkers being prominent examples. biosyn.comnih.govnih.govmdpi.comthno.orgnih.govresearchgate.net
Polyethylene Glycol (PEG) Linkers
Polyethylene glycol (PEG) linkers are widely used in this compound bioconjugation due to their favorable properties, including increased solubility, reduced immunogenicity, and improved pharmacokinetics of the conjugated system. nih.govdovepress.comnih.govmdpi.comnih.govnih.govmdpi.comnih.govepa.govmdpi.comalfa-chemistry.comrsc.orgthno.orgacs.org PEG linkers can vary in length and molecular weight, which can impact the distance between the this compound peptide and the conjugated entity, influencing binding affinity and cellular uptake. alfa-chemistry.com Studies have shown that the length of the PEG linker can play a key role in regulating the uptake efficiency of nanoparticles conjugated with this compound ligands. alfa-chemistry.com For instance, nanoparticles with shorter PEG linkers have demonstrated more efficient targeting of receptors in vitro. alfa-chemistry.com PEG linkers, such as PEG4 (15-amino-4,7,10,13-tetraoxapentadecanoic acid), have been successfully used to improve the excretion kinetics of radiolabeled small peptides. mdpi.comacs.org They can also be incorporated to increase the distance between multiple this compound motifs in multimeric constructs, potentially enhancing bivalent binding to integrins. nih.govnih.govmdpi.comthno.org
Glycine (B1666218) Linkers
Glycine linkers, often in the form of oligo-glycines or glycine-serine repeats, are utilized as flexible linkers in peptide and protein conjugation. biosyn.comnih.govnih.govmdpi.comthno.orgiris-biotech.degenovis.commdpi.com Their flexibility is attributed to the small size of the glycine residue, allowing for greater conformational freedom. biosyn.comiris-biotech.de Glycine-rich linkers can connect different domains of a molecule without interfering with their individual functions. iris-biotech.de They have been used to increase the distance between this compound motifs in multimeric peptides, impacting integrin binding and excretion kinetics. nih.govthno.orgnih.gov For example, G3 (Gly-Gly-Gly) linkers have been employed to increase the distance between two RGD motifs, contributing to bivalent binding and affecting the biodistribution of radiolabeled this compound peptides. nih.govthno.orgnih.govthno.org Glycine-serine linkers are favored for their flexibility and potential to maintain stability in aqueous solutions through hydrogen bonding. biosyn.commdpi.com
Conjugation to Nanocarrier Systems
Conjugating this compound peptides to nanocarrier systems is a common approach to enhance the targeted delivery of therapeutic or imaging agents to cells and tissues overexpressing integrin receptors. nih.govnih.govmdpi.comdovepress.commdpi.comnih.govnih.govresearchgate.net Nanocarriers offer advantages such as improved drug solubility, protection from degradation, and the ability to accumulate in target sites through passive (EPR effect) and active (RGD-mediated) targeting mechanisms. nih.govnih.govresearchgate.netfrontiersin.orgthno.org
Liposomes
Liposomes are vesicular nanocarriers widely used for drug delivery. nih.govdovepress.comnih.govfrontiersin.orgmedsci.org Functionalizing liposomes with this compound peptides enables active targeting of integrin-overexpressing cells. nih.govdovepress.comnih.govfrontiersin.orgmedsci.org this compound can be conjugated to the liposomal surface, often via PEGylated lipids (e.g., DSPE-PEG-Mal), utilizing coupling reactions such as thiol-maleimide chemistry. nih.govdovepress.comnih.govmedsci.org Studies have demonstrated that this compound-modified liposomes exhibit enhanced cellular uptake by integrin-positive cells compared to non-targeted liposomes. nih.govdovepress.comnih.gov For instance, this compound-modified liposomes showed higher uptake by U87MG human glioma cells. nih.govdovepress.com This targeted delivery can lead to improved therapeutic efficacy. nih.govfrontiersin.orgmedsci.org
Data from a study on this compound-modified liposomes for doxorubicin (B1662922) delivery to U87MG cells showed significantly higher cellular uptake compared to non-targeted liposomes. nih.govdovepress.com
| Liposome Type | Cellular Uptake (Relative Fluorescence Intensity) |
| Non-targeted Liposomes (DXRL-PEG) | Lower |
| cRGD-modified Liposomes (RGD-DXRL-PEG) | Higher |
| cRGD-modified Liposomes + excess free cRGD | Significantly Inhibited |
This data indicates that the enhanced uptake of cRGD-modified liposomes is mediated by specific binding to integrin receptors. nih.govdovepress.com
Gold Nanoparticles
Gold nanoparticles (AuNPs) are attractive nanocarriers due to their unique optical and electronic properties, as well as their ease of synthesis and functionalization. nih.govscielo.org.mxresearchgate.netrsc.orgrsc.orgacs.org this compound peptides can be conjugated to the surface of AuNPs, often through thiol groups (e.g., from a terminal cysteine residue in the peptide) or primary amines, enabling targeted delivery and imaging applications. scielo.org.mxresearchgate.netrsc.orgrsc.org RGD-conjugated AuNPs have been explored for targeted cancer therapy and imaging. scielo.org.mxresearchgate.netrsc.orgacs.org The conjugation of this compound to AuNPs can enhance cellular internalization through receptor-mediated endocytosis. rsc.org Studies have shown that this compound-conjugated AuNPs exhibit specific targeting towards integrin-expressing cancer cells. researchgate.netrsc.org The method of conjugation, including the use of linkers like PEG and oligolysine spacers, can influence the targeting activity of the resulting nanoparticles. researchgate.netacs.org
A study on c[RGDfK(C)] conjugated gold nanoparticles demonstrated significantly inhibited proliferation of MCF7 breast cancer cells compared to unconjugated AuNPs, attributed to greater cellular internalization due to multivalency. scielo.org.mx An average of 172 molecules of c[RGDfK(C)] were attached per 20 nm gold nanoparticle in this study. scielo.org.mx
Polymeric Nanoparticles/Polymersomes
Polymeric nanoparticles and polymersomes (vesicular structures formed by block copolymers) are versatile nanocarriers that can be functionalized with this compound peptides for targeted delivery. nih.govnih.govthno.orgwikipedia.orgacs.org this compound can be conjugated to the polymer chains, allowing the nanoparticles or polymersomes to target integrin-overexpressing cells. nih.govnih.govthno.orgacs.org This approach has been investigated for targeted chemotherapy and imaging. nih.govthno.orgacs.org For example, cyclic RGDfK-functionalized polymeric nanocarriers have been developed for targeting gemcitabine (B846) to ovarian cancer cells, showing increased intracellular drug concentration and improved chemotherapeutic potential. acs.org this compound-functionalized disulfide-crosslinked iodine-rich polymersomes have been designed as theranostic agents for targeted CT imaging and chemotherapy of tumors, demonstrating enhanced tumor accumulation and more effective tumor suppression. thno.org These polymeric systems can be designed to be responsive to the tumor microenvironment, further enhancing targeted drug release. nih.gov
A study using this compound-functionalized pH/ROS dual-responsive nanoparticles loaded with docetaxel (B913) showed enhanced tumor targeting and significant inhibition of tumor growth in breast cancer models. nih.gov The RGD modification significantly enhanced the tumor targeting capacity of the nanoparticles compared to unmodified nanoparticles. nih.gov
This compound peptides, containing the arginine-glycine-aspartic acid sequence in a constrained ring structure, are widely recognized for their high affinity and specificity towards integrin receptors, particularly the αvβ3 and αvβ5 subtypes. wikipedia.org These integrins are overexpressed on the surface of various cancer cells and the activated endothelium of tumor vasculature, making this compound peptides valuable targeting ligands in cancer research and potential diagnostic and therapeutic applications. nih.gov The ability to functionalize this compound peptides with various entities, such as imaging probes or drug carriers, allows for targeted delivery and visualization of integrin-expressing cells and tissues. This article focuses specifically on bioconjugation strategies involving iron oxide microparticles and functionalization with molecular probes like fluorescent dyes and radioisotopes for research purposes.
Iron Oxide Microparticles
This compound peptides can be conjugated to the surface of iron oxide microparticles to create targeted imaging agents. This conjugation leverages the specific binding of the this compound motif to integrin αvβ3 receptors, enabling the accumulation of the iron oxide particles at sites of high integrin expression, such as tumors. These targeted iron oxide microparticles can be utilized as contrast agents for magnetic resonance imaging (MRI), providing enhanced visualization of integrin-rich tissues. The conjugation process typically involves chemical linkers that facilitate the stable attachment of the peptide to the particle surface while preserving the peptide's biological activity and integrin binding capability.
Functionalization with Molecular Probes for Research
Functionalization of this compound peptides with molecular probes is a common strategy in research to visualize and track integrin-expressing cells and to study integrin-mediated biological processes. Different types of probes are employed depending on the imaging modality and the specific research question.
Fluorescent Dyes
Fluorescent dyes are widely used to label this compound peptides for in vitro and in vivo fluorescence imaging. Conjugation of this compound to fluorescent dyes allows for the visualization of integrin αvβ3 expression on cell surfaces, tracking of peptide internalization, and studying cell adhesion and migration. Various fluorescent dyes with different excitation and emission spectra are available for conjugation, enabling multicolor imaging and differentiation of multiple targets. Examples of fluorescent dyes that can be conjugated to peptides include Alexa Fluor dyes and Cyanine dyes like Cy5.5. cenmed.comnih.govnih.govnih.govcenmed.com Research findings using fluorescently labeled this compound peptides have demonstrated their ability to specifically bind to integrin-expressing cells and accumulate in tumor tissues in preclinical models. nih.gov
Radioisotopes for SPECT and PET Studies
Radiolabeling of this compound peptides with radioisotopes is a crucial technique for Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging. nih.govnih.gov These nuclear imaging modalities offer high sensitivity and allow for non-invasive, quantitative assessment of integrin αvβ3 expression in living subjects. Various radioisotopes are used for this purpose, including those suitable for SPECT, such as Technetium-99m (99mTc) and Indium-111 (111In), and those for PET, such as Fluorine-18 (18F), Gallium-68 (68Ga), and Copper-64 (64Cu). nih.govnih.govmdpi.comsnmjournals.orgnih.govnih.govnih.gov
The radiolabeling process often involves conjugating a chelator molecule to the this compound peptide, which can then bind the desired radioisotope. Examples include using DOTA or NODAGA chelators for radiometals like 68Ga, 64Cu, or 111In, or directly labeling the peptide with radiohalogens like 18F. mdpi.comsnmjournals.orgnih.gov
Research has shown that radiolabeled this compound peptides can effectively target and visualize integrin αvβ3-positive tumors in animal models and in clinical studies. nih.govnih.govmdpi.com The development of multimeric this compound peptides, containing multiple RGD motifs, has been explored to enhance binding avidity and tumor uptake of the radiotracers compared to monomeric counterparts. nih.govnih.govmdpi.com
Preclinical studies using radiolabeled this compound peptides have provided detailed insights into their pharmacokinetics, biodistribution, and tumor targeting efficiency. For instance, studies with 44Sc-labeled dimeric this compound peptide conjugated to DOTA (44Sc-DOTA-RGD2) in xenograft models showed specific tumor uptake that correlated with integrin αvβ3 expression, with results comparable to tracers labeled with 68Ga and 64Cu. snmjournals.org Similarly, 99mTc-labeled this compound peptides have been evaluated for SPECT imaging of tumors, demonstrating visualization of malignant lesions. nih.gov
The application of these radiolabeled probes in SPECT and PET studies allows for non-invasive monitoring of disease progression, assessment of treatment response, and selection of patients for integrin-targeted therapies. nih.gov
Research Applications of Cyclic Rgd Peptides
Targeted Delivery Systems in Preclinical Models
The specific binding of cyclic RGD peptides to integrins, particularly αvβ3, provides a mechanism for targeted delivery of various payloads to cells and tissues where these integrins are overexpressed, such as tumors and their associated vasculature. nih.govmdpi.commdpi.comdovepress.com This targeted approach aims to increase the local concentration of therapeutic agents while minimizing exposure to healthy tissues, potentially improving efficacy and reducing side effects. nih.govqyaobio.com
Drug Delivery Efficiency Studies
Studies have investigated the efficiency of this compound peptides in enhancing the delivery of therapeutic agents in preclinical models. This compound-modified nanoparticles, for instance, have shown increased cellular internalization through receptor-mediated endocytosis in cells overexpressing integrin receptors. nih.govmdpi.com This enhanced uptake leads to higher drug accumulation in target tissues compared to non-targeted systems. nih.gov For example, liposomes modified with c(RGDfK) demonstrated significantly higher cellular uptake and tumor inhibition in lung cancer models compared to those with linear RGD. nih.gov Another study using apatinib-loaded liposomes modified with this compound (cRGD-Lipo-PEG) showed greater uptake efficiency in human colonic cancer cells (HCT116) compared to non-targeted liposomes, resulting in increased tumor cell death and apoptosis. dovepress.com
Nanocarrier-Mediated Cellular Uptake
This compound peptides are frequently conjugated to nanocarriers to facilitate targeted cellular uptake. nih.govmdpi.comdovepress.comdovepress.comacs.org This strategy leverages the interaction between the this compound motif on the nanocarrier surface and integrin receptors on the cell membrane, triggering receptor-mediated endocytosis. nih.govmdpi.comdovepress.com Studies using this compound-functionalized nanoparticles have demonstrated enhanced internalization into integrin-overexpressing cells, such as 4T1 breast cancer cells and ARPE-19 retinal pigment epithelial cells. mdpi.commdpi.com The level of cellular uptake is significantly higher for RGD-modified nanoparticles compared to their non-modified counterparts. mdpi.com Even in the presence of a protein corona, this compound on the nanoparticle surface can still mediate targeted cellular uptake, although the efficiency might be reduced compared to protein-free nanoparticles. acs.org
Molecular Imaging Probe Development in Preclinical Studies
This compound peptides are widely used in the development of molecular imaging probes for visualizing and characterizing tissues and processes where integrins are upregulated, particularly in the context of cancer and angiogenesis. nih.govacs.orgnih.govnih.govmdpi.comdovepress.comresearchgate.netresearchgate.netmdpi.comspringermedizin.de Their high affinity and specificity for integrins like αvβ3 make them effective targeting ligands for delivering imaging agents to desired sites. mdpi.comnih.govacs.orgnih.govmdpi.commdpi.commtarget.com
Optical Imaging Modalities
This compound peptides have been conjugated with fluorescent dyes for use in optical imaging, particularly in preclinical settings. dovepress.commtarget.comnih.govthno.org These probes allow for non-invasive, sensitive, and real-time visualization of integrin expression. nih.govthno.org Examples include this compound peptides labeled with near-infrared fluorescent dyes like CyAL-5 or cypate. mtarget.comnih.gov Studies have shown that these probes can specifically target integrin αvβ3-expressing tumor cells and neovasculature, enabling the monitoring of angiogenesis and treatment efficacy. mtarget.comnih.gov For instance, CyAL-5 cRGD demonstrated specific uptake in U87MG cancer cells (high integrin αvβ3 expression) but not in MCF-7 cancer cells (low expression), indicating integrin-specific imaging. mtarget.comnih.gov Zwitterionic dyes conjugated to this compound have also shown improved signal-to-background ratios in murine tumor models. dovepress.com
Single-Photon Emission Computed Tomography (SPECT) Probes
Radiolabeled this compound peptides have been developed as radiotracers for SPECT imaging of integrin expression in tumors. nih.govresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net These probes utilize gamma-emitting radioisotopes conjugated to this compound peptides. researchgate.netoncotarget.com Examples include this compound peptides labeled with 99mTc. researchgate.netoncotarget.comthno.org Preclinical studies have evaluated the tumor uptake and pharmacokinetics of these SPECT tracers. thno.orgresearchgate.net While some early 99mTc-labeled this compound monomers showed high integrin affinity, issues like intensive liver uptake limited their clinical application, driving the need for improved tracers. thno.org Multimerization of this compound peptides has been explored to improve binding affinity and tumor uptake for SPECT imaging. nih.govresearchgate.netthno.org
Positron Emission Tomography (PET) Probes
This compound peptides are widely used in the development of PET radiotracers for imaging integrin αvβ3 expression in tumors. mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netmdpi.comresearchgate.netsnmjournals.orgfrontiersin.orgacs.org These probes are labeled with positron-emitting radioisotopes such as 18F, 64Cu, or 68Ga, conjugated to this compound peptides, often through chelators. mdpi.comresearchgate.netsnmjournals.orgacs.org Multimeric this compound peptides, such as dimers and tetramers, have shown superior binding avidity and improved PET imaging properties compared to monomeric counterparts in preclinical studies. mdpi.comnih.govthno.orgfrontiersin.org For example, a 64Cu-labeled this compound tetramer showed higher integrin-binding avidity and specific tumor uptake in U87MG xenografts. mdpi.com 18F-labeled this compound peptides like [18F]Galacto-RGD and [18F]AH111585 have been extensively studied and have progressed to clinical investigations. dovepress.commdpi.comthno.orgthno.org More recently, 44Sc-labeled dimeric this compound peptides have shown promising results for PET imaging of integrin αvβ3 expression in xenograft models, with prominent and specific tumor uptake. snmjournals.org
Magnetic Resonance Imaging (MRI) Contrast Agents
This compound peptides have been explored as targeting ligands for MRI contrast agents, particularly for visualizing tissues and tumors that overexpress specific integrins, such as αvβ3. thno.org The αvβ3 integrin is a key marker of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.govimrpress.com By conjugating this compound peptides to paramagnetic substances like gadolinium (Gd) or superparamagnetic iron oxide nanoparticles (SPIO), researchers aim to deliver these contrast agents specifically to areas with high αvβ3 expression, thereby enhancing the contrast in MRI scans. thno.orgnih.govacs.org
Studies have demonstrated the potential of this compound-conjugated contrast agents for molecular imaging of integrins in animal models. For instance, this compound peptide conjugated to microparticles of iron oxide (MPIO) showed significantly greater specific binding to αvβ3-expressing endothelial cells in vitro under both static and flow conditions. nih.gov In vivo MRI studies in mice bearing tumors also showed a significantly greater volume of MPIO-induced hypointensities and a greater reduction in mean tumor T2* relaxation times in this compound-MPIO injected mice compared to controls. nih.gov
Furthermore, novel MRI contrast agents incorporating this compound peptides and cycloalkane-based linkers, such as Gd-DOTA-c(RGD-ACP-K) and Gd-DOTA-c(RGD-ACH-K), have been synthesized and evaluated for tumor-targeting ability in vitro and in vivo. These agents exhibited higher affinity for integrin receptors compared to cyclic RGDyK peptides and showed high relaxivity and good stability in human serum, suggesting their potential for improved target-specific signal enhancement in vivo MR images. nih.gov Another study utilizing Gd(III)-DOTA-E(cRGDfK)2 demonstrated high binding specificity to A549 lung tumors in mice, leading to improved tumor contrast enhancement in MR images. tums.ac.ir
Interactive Table 1: Examples of this compound-based MRI Contrast Agents in Research
| This compound Conjugate | Targeting Integrin | Carrier/Contrast Agent | Research Model (Non-Human) | Key Finding | Citation |
| c(RGDyK)-MPIO | αvβ3 | Iron Oxide Microparticles | Mouse tumor models (colorectal, melanoma) | Enhanced specific binding and MRI contrast in tumors. | nih.gov |
| Gd-DOTA-c(RGD-ACP-K) | Integrins | Gd-DOTA | In vitro, Mice | Higher affinity than cyclic RGDyK, good relaxivity and stability. | nih.gov |
| Gd-DOTA-c(RGD-ACH-K) | Integrins | Gd-DOTA | In vitro, Mice | Higher affinity than cyclic RGDyK, good relaxivity and stability. | nih.gov |
| Gd(III)-DOTA-E(cRGDfK)2 | αvβ3 | Gd-DOTA | Mouse lung tumor model | High binding specificity and improved tumor contrast. | tums.ac.ir |
| This compound-coated Ultrasmall Gd2O3 Nanoparticles | αvβ3 | Gd2O3 Nanoparticles | Tumor models | Tumor-targeting positive contrast agents. | acs.org |
Computed Tomography (CT) Imaging Agents
While the search results provided less specific information on this compound peptides as CT imaging agents compared to MRI, the principle of targeting integrins for enhanced contrast is also applicable to CT. Contrast agents for CT typically utilize elements with high atomic numbers, such as iodine or gold, to attenuate X-rays. acs.org Conjugating this compound peptides to such agents could potentially facilitate their accumulation in integrin-rich tissues, improving visualization in CT scans. Although direct examples of this compound specifically for CT were not prominently found in the provided snippets, the broader concept of RGD-targeted imaging agents across modalities is mentioned. researchgate.net Further research would be needed to detail specific this compound-based CT contrast agents and their performance in non-human models.
Investigation of Cell-Material Interactions
This compound peptides are widely used in the field of biomaterials and tissue engineering to modify material surfaces and investigate cell-material interactions. nih.govmdpi.com Their ability to specifically bind to integrin receptors on the cell surface makes them valuable tools for promoting and guiding cell behavior on synthetic substrates. nih.govchalcogen.ro
Cell Adhesion and Spreading on RGD-Functionalized Surfaces
Immobilizing this compound peptides onto material surfaces has been shown to significantly enhance cell adhesion and spreading. nih.govchalcogen.ro this compound peptides often exhibit improved cell adhesion properties compared to their linear counterparts, even at lower concentrations, due to their higher affinity for integrins. nih.govcontinental.edu.pe For example, studies have shown that surfaces containing this compound can lead to significantly faster rates of adhesion and enhanced cell spreading in various cell types, including human umbilical vein endothelial cells (HUVECs) and mouse osteoblastic cells (MC3T3-E1). nih.govchalcogen.ro
Research indicates that the effectiveness of RGD-functionalized surfaces in promoting cell adhesion can be influenced by factors such as the concentration and presentation of the RGD ligand, as well as the presence of serum proteins in the environment. mdpi.comnih.gov Studies comparing different this compound peptides have also shown variations in their ability to promote cell adhesion, highlighting the importance of peptide sequence and structure. continental.edu.pe
Interactive Table 2: Impact of this compound on Cell Adhesion and Spreading
| Cell Type | Surface Modification | RGD Type | Observation | Citation |
| Mouse B16 melanoma cells | Fibronectin-coated wells | This compound | Inhibited cell attachment at lower concentrations than linear RGD. | continental.edu.penih.gov |
| HUVECs | Polynorbornene thin films | This compound | Enhanced adhesion and spreading at 100-fold lower concentration than linear. | nih.gov |
| MC3T3-E1 osteoblastic cells | RGD-functionalized GO films | This compound | Significantly enhanced cell attachment and adhesion. | chalcogen.ro |
| Pre-osteoblasts | RGD-functionalized HA | This compound | Improved cell adhesion in serum-free medium. | mdpi.com |
| Rat embryo fibroblasts | PEG-based hydrogels | This compound | Improved cell spreading and focal adhesions compared to other spacers. | rsc.org |
| Human adipose-derived stem cells | PIC-based hydrogels | Bithis compound | Rapid spreading within 24 hours. | researchgate.net |
Modulation of Cell Proliferation and Differentiation in Research Scaffolds
Beyond adhesion, this compound peptides incorporated into research scaffolds can modulate cell proliferation and differentiation, crucial aspects for tissue engineering and regenerative medicine applications. cellgs.comnih.gov By providing specific binding sites for cellular integrins, this compound can influence intracellular signaling pathways that regulate cell growth and differentiation. chalcogen.ronih.gov
Studies have shown that RGD-functionalized scaffolds can enhance the proliferation of various cell types, including vascular smooth muscle cells (VSMCs) and osteoblasts. nih.govchalcogen.roplos.org For instance, RGD-GO-PLGA nanofiber mats effectively promoted the growth of VSMCs. nih.gov Similarly, RGD sequence is known to promote osteoblast proliferation and differentiation. nih.govplos.org
The effect of RGD peptides on cell differentiation can be more complex and may depend on the specific cell type, the type of RGD peptide (linear vs. cyclic), and the context of the scaffold. nih.gov Some studies suggest that this compound can be more beneficial for processes like bone repair in vivo compared to linear RGD. nih.gov The presentation and concentration of this compound within the scaffold can also influence cell fate. plos.org
Interactive Table 3: Modulation of Cell Proliferation and Differentiation by RGD in Research Scaffolds
| Cell Type | Scaffold Material | RGD Type/Modification | Observed Effect on Proliferation | Observed Effect on Differentiation | Citation |
| VSMCs | RGD-GO-PLGA nanofiber mats | RGD-functionalized | Promoted growth | Not specified | nih.gov |
| MC3T3-E1 osteoblastic cells | RGD-functionalized GO films | RGD-functionalized | Significantly enhanced | Significantly enhanced | chalcogen.ro |
| Mouse pre-osteoblast MC3T3E1 | Self-assembling peptide scaffolds | RGD-containing | Significantly enhanced | Significantly enhanced | plos.org |
| Endothelial cells | Hydrogel scaffolds | This compound | Higher rate of proliferation | Not specified | researchgate.net |
| Osteoblasts | Titanium alloy, PCL, phosphate (B84403) complexes | RGD Peptides | Beneficial | Beneficial | nih.gov |
| MSCs | PEG hydrogels | RGD Peptide | Enhanced viability | Controversial/Context-dependent | nih.gov |
Targeting Integrins in Disease Models (Non-Human)
This compound peptides are extensively used in non-human disease models, primarily for targeting integrins that are overexpressed in pathological conditions, such as cancer and thrombosis. nih.govresearchgate.netthno.org Their high affinity and selectivity for specific integrin subtypes make them valuable tools for both diagnostic imaging and investigating therapeutic strategies in these models. nih.govmdpi.com
Tumor Angiogenesis Research
A major area of research involving this compound peptides in non-human models is the targeting of tumor angiogenesis. The αvβ3 integrin, which is highly expressed on the activated endothelial cells of newly forming blood vessels in tumors, is a key target for this compound peptides. aacrjournals.orgiiarjournals.orgsciopen.com By binding to αvβ3, this compound peptides can interfere with the processes necessary for angiogenesis, potentially inhibiting tumor growth and metastasis. nih.gov
Radiolabeled this compound peptides have been developed and evaluated as radiotracers for imaging αvβ3 expression in various tumor models using techniques like SPECT and PET. researchgate.netnih.govthno.org These studies have shown that the uptake of these radiotracers correlates well with the level of αvβ3 expression in tumors, allowing for non-invasive visualization of tumor angiogenesis. nih.gov Examples include 99mTc-labeled this compound derivatives, which have shown higher tumor uptake and tumor-to-blood ratios compared to linear counterparts in tumor-bearing mice. iiarjournals.org Multimeric this compound peptides, containing multiple RGD motifs, have also been developed to enhance integrin binding affinity and tumor uptake in preclinical models. researchgate.netnih.govthno.orgmdpi.com
Beyond imaging, this compound peptides have been investigated for their potential to inhibit tumor growth and metastasis by blocking αv-integrins. nih.gov Studies in animal models have demonstrated that the administration of this compound peptides can lead to a significant reduction in functional vessel density within tumors and a retardation of tumor growth and metastasis. nih.gov This highlights the potential of this compound peptides as agents with anti-tumor and anti-metastatic activity in vivo. nih.gov
Interactive Table 4: this compound in Tumor Angiogenesis Research (Non-Human Models)
| This compound Peptide/Conjugate | Targeting Integrin | Research Application | Research Model (Non-Human) | Key Finding | Citation |
| Radiolabeled cyclic RGDs | αvβ3 | Imaging (SPECT, PET) | Various tumor models | Uptake correlates with αvβ3 expression, allows non-invasive visualization of angiogenesis. | researchgate.netnih.govthno.org |
| 99mTc-cRGDfK-His | αvβ3 | Imaging (SPECT) | Tumor-bearing mice | Higher tumor uptake and tumor-to-blood ratio compared to linear RGDfK-His. | iiarjournals.org |
| Multimeric cyclic RGDs | αvβ3 | Imaging (PET) | Preclinical models | Enhanced integrin binding affinity and tumor uptake. | nih.govthno.orgmdpi.com |
| Methylated this compound-peptide | αv-integrins | Angiogenesis Inhibition | Hamster melanoma model | Reduced functional vessel density, retarded tumor growth and metastasis. | nih.gov |
| c(RGD)2 (double disulfide) | αvβ3 | Imaging | U87 MG xenograft mice | Higher potency in inhibiting integrin-mediated cell attachment. | europeanreview.org |
| This compound-conjugated USPIO | αvβ3 | Imaging (MRI) | Tumor models | Successfully detect tumor angiogenesis. | aacrjournals.org |
Tumor Cell Targeting in Xenograft Models
This compound peptides are extensively investigated for their application in targeting tumor cells, primarily through their high affinity for αvβ3 integrin, which is often overexpressed on the surface of tumor cells and in the neovasculature supporting tumor growth. This selective binding allows this compound peptides to serve as targeting ligands for imaging agents and drug delivery systems in cancer research using xenograft models.
Various this compound peptides have been explored for tumor targeting. For instance, cyclic RGDfK and cyclic RGDyK are well-known examples used in this context. nih.govnih.gov Cilengitide (B523762), a cyclic pentapeptide based on cyclo(-RGDfV-), is another prominent example that has been investigated for its potential to block angiogenesis and influence tumor biology by targeting αv integrins. wikipedia.orgwikipedia.org
Research in xenograft models has demonstrated the efficacy of this compound peptides in delivering imaging probes to tumors. Radiolabeled this compound peptides, such as those labeled with ⁶⁸Ga or ¹²⁵I, have been used in PET and SPECT imaging to visualize αvβ3 integrin expression in tumor xenografts, including glioblastoma and melanoma models. researchgate.netmdpi.comaacrjournals.orgeuropeanreview.org These studies have shown that this compound peptides can achieve high tumor uptake and favorable tumor-to-background ratios, enabling non-invasive monitoring of tumor presence and integrin expression levels. researchgate.neteuropeanreview.org
Furthermore, this compound peptides are utilized to enhance the delivery and efficacy of therapeutic agents to tumors in xenograft models. By conjugating drugs or drug delivery systems to this compound peptides, researchers aim to achieve targeted accumulation of the therapeutic payload within the tumor, potentially reducing systemic toxicity and improving treatment outcomes. Studies have explored this compound-functionalized nanoparticles for enhanced tumor-penetrating delivery of drugs like paclitaxel (B517696) in subcutaneous xenograft mouse models. dovepress.com The this compound peptides facilitate integrin-mediated internalization into tumor cells and subsequent transcytosis, leading to improved drug penetration and accumulation in tumor tissue. dovepress.com
The design of this compound peptides, including their cyclization strategy, amino acid sequence, and multivalency (e.g., dimeric or tetrameric structures), significantly influences their binding affinity, pharmacokinetics, and tumor targeting efficiency. Dimeric this compound peptides, for instance, have shown enhanced tumor accumulation and favorable tumor-to-blood ratios compared to their monomeric counterparts, attributed to the multivalency effect which increases binding affinity to integrin receptors. mdpi.comthno.org
Here is a table summarizing some research findings on tumor cell targeting in xenograft models:
| This compound Peptide / Conjugate | Tumor Model (Xenograft) | Application | Key Finding | Source |
| ¹³¹I-c(RGD)₂ (dimer) | U87 MG (glioblastoma) | SPECT Imaging | High tumor uptake, clear visualization, increased uptake over time. | europeanreview.org |
| [¹²⁵I]bcRGDdimer | U-87 MG (αvβ3-high), A549 (αvβ3-low) | Imaging | Significantly greater tumor accumulation and favorable tumor-to-blood ratios in U-87 MG. | mdpi.com |
| ⁶⁸Ga-NOTA-G₃-c(RGDfK)₂ (dimer) | αvβ3-positive tumor xenografts | PET Imaging | Higher tumor uptake and tumor-to-normal tissue ratios than monomeric RGD. | researchgate.net |
| ⁶⁸Ga-NOTA-P₄-c(RGDfK)₂ (dimer) | αvβ3-positive tumor xenografts | PET Imaging | Higher tumor uptake and tumor-to-normal tissue ratios than monomeric RGD. | researchgate.net |
| This compound peptide-coated PLGA/PEI nanoparticles | Subcutaneous xenograft mouse model | Drug Delivery (Paclitaxel) | Improved drug penetration and accumulation in tumor tissue. | dovepress.com |
| siRNA-cRGD conjugate | U87-MG (glioblastoma) | Targeted Therapy | Decreased EGFR mRNA/protein levels and reduced tumor growth. | researchgate.net |
| E-[c(RGDfK)₂]/folic acid co-modified NLC with SAA and DOX | Breast cancer | Drug Delivery (SAA/DOX) | Most effective antitumor activity compared to single agents or non-targeted carriers. | spandidos-publications.com |
Bone and Cartilage Repair Research
This compound peptides are also explored in the field of bone and cartilage repair research, primarily for their ability to enhance cell adhesion and promote tissue regeneration. The RGD motif is a key cell adhesion sequence found in various extracellular matrix proteins like fibronectin and vitronectin, which interact with integrin receptors on the surface of cells. mdpi.comnih.gov
In bone tissue engineering, this compound peptides are used to functionalize biomaterial scaffolds, improving cell attachment, proliferation, and differentiation of osteoblasts and mesenchymal stem cells (MSCs). Studies have shown that incorporating this compound sequences, such as c(RGDfk), into scaffold materials like titanium alloys, PCL, and PEG hydrogels can significantly promote bone repair and healing. mdpi.comnih.gov For instance, a mineralized collagen matrix coated with this compound was found to be as effective as rhBMP-2 in promoting osteogenesis in a sheep spinal fusion model. mdpi.comresearchgate.net The cyclic structure is believed to offer increased stability and higher affinity for integrin receptors compared to linear RGD peptides, contributing to their enhanced efficacy in bone repair in vivo. nih.govresearchgate.net
While RGD peptides are effective in increasing cellular adhesion of MSCs, they may require the presence of osteogenic supplements or BMP-2 to induce osteogenic differentiation. mdpi.com The specific integrins involved in bone and cartilage repair, particularly α5β1 and αvβ3, play complex roles, with α5β1 generally promoting osteogenic differentiation and bone formation, while αvβ3 might inhibit MSC proliferation and osteogenic differentiation. nih.gov
In cartilage tissue engineering, RGD peptides are used to functionalize scaffolds to encourage chondrocyte adhesion, migration, and proliferation, as well as MSC differentiation into the chondrogenic lineage. mdpi.com However, there are considerations regarding RGD density, as a low density can be effective for chondrogenic differentiation, while a high density might lead to hypertrophy due to integrin activation. nih.gov Some research suggests that RGD peptides might be more useful in bone healing compared to cartilage repair, potentially due to their effect on inflammatory cells. nih.gov
Here is a table summarizing some research findings on bone and cartilage repair research:
| This compound Peptide / Functionalization | Tissue Type | Model / Application | Key Finding | Source |
| This compound on mineralized collagen matrix | Bone | Sheep spinal fusion model | Comparable to rhBMP-2 in promoting osteogenesis. | mdpi.comresearchgate.net |
| c(RGDfk) on scaffolds (titanium alloy, PCL, PEG hydrogel) | Bone | Repair and healing models | Significantly promotes bone repair and healing by improving cell adhesion. | nih.gov |
| This compound on scaffolds | Cartilage | Tissue Engineering | Aids cellular adhesion to scaffolds. | nih.gov |
Age-Related Macular Degeneration (AMD) Models
This compound peptides are being investigated for their potential therapeutic and diagnostic applications in age-related macular degeneration (AMD), particularly in addressing choroidal neovascularization (CNV), a key feature of wet AMD. CNV involves the abnormal growth of new blood vessels in the macula, leading to vision loss. Integrin αvβ3 is upregulated on the surface of activated endothelial cells involved in angiogenesis and on retinal pigment epithelial (RPE) cells in the context of ocular neovascularization. mdpi.commdpi.comsci-hub.se
This compound peptides, with their high affinity for αvβ3 integrin, can be used to target these cells and processes involved in AMD pathogenesis. Research has explored the use of this compound peptide-coated nanoparticles for targeted delivery of anti-angiogenic drugs in AMD models. For example, this compound peptide-coated PLGA/PEI nanoparticles (cRGD-DPPNs) have been designed for the co-delivery of dexamethasone (B1670325) and bevacizumab, targeting wet AMD with CNV. mdpi.commdpi.com In a laser-induced rabbit CNV model, these nanoparticles demonstrated selective targeting of RPE cells via αvβ3 integrin overexpression and effectively reduced VEGF expression, CNV growth, and fluorescein (B123965) leakage. mdpi.commdpi.comnih.gov In vitro studies also showed that these nanoparticles inhibited the migration, invasion, and capillary-like structure formation of human umbilical vein endothelial cells. mdpi.commdpi.comnih.gov
Furthermore, radiolabeled this compound peptides are being developed for molecular imaging of CNV in AMD models. SPECT imaging using an integrin αvβ3-targeted RGD peptide radiotracer, [⁹⁹mTc]IDA-D-[c(RGDfK)]₂, has demonstrated the ability to detect CNV and its associated angiogenesis in a mouse model of laser-induced CNV. sci-hub.se This approach allows for in vivo molecular imaging of CNV and quantification of angiogenic activity, potentially aiding in early detection and monitoring of therapeutic response. sci-hub.se
Here is a table summarizing some research findings on Age-Related Macular Degeneration (AMD) models:
| This compound Peptide / Conjugate | AMD Model | Application | Key Finding | Source |
| This compound peptide-coated PLGA/PEI nanoparticles (aBev/cRGD-DPPNs) with dexamethasone and bevacizumab | Laser-induced rabbit CNV model | Targeted Drug Delivery | Reduced VEGF expression, CNV growth, and fluorescein leakage; inhibited angiogenesis in vitro. | mdpi.commdpi.comnih.gov |
| [⁹⁹mTc]IDA-D-[c(RGDfK)]₂ (dimer) | Laser-induced mouse CNV model | SPECT Imaging | Detected CNV and associated angiogenesis; allowed in vivo molecular imaging and quantification of angiogenic activity. | sci-hub.se |
Advanced Analytical and Characterization Techniques
Spectroscopic Methods
Spectroscopic methods provide valuable insights into the structural and conformational properties of cyclic RGD peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique used to determine the solution conformation and dynamics of this compound peptides. nih.govnih.govuninsubria.itresearchgate.netnih.govresearchgate.netcsic.esresearchgate.net Both one- and two-dimensional NMR experiments, such as ROESY (Rotating-frame Overhauser Effect Spectroscopy), are employed to obtain inter-proton distance constraints. nih.gov These constraints, along with torsional angle constraints derived from 3JNH-H alpha coupling constants, are used in conjunction with computational methods like molecular modeling, genetic algorithms, and molecular dynamics simulations to determine preferred conformations in solution. nih.govnih.govuninsubria.it
NMR studies have revealed that this compound peptides may exist as an equilibrating mixture of conformers in fast exchange on the NMR timescale, rather than a single, well-defined conformation. nih.gov Despite this flexibility, distinct conformational preferences can be identified that may correlate with biological activity. nih.gov For instance, NMR has been used to detect intramolecular hydrogen bonds by measuring the chemical shift of NH protons and their temperature coefficients. uninsubria.it Small temperature coefficients for amide proton resonances can indicate hydrogen bonding. nih.gov NOESY spectra are used to investigate sequential and long-range NOEs, providing evidence for preferred conformations, such as beta-turn structures. uninsubria.it
NMR spectroscopy is also used to confirm the structure and connectivity of synthesized this compound peptides and peptidomimetics. uninsubria.itnih.govcsic.esresearchgate.net
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is utilized to study the secondary structure and conformational transitions of this compound peptides in solution. nih.govacs.orgnih.govresearchgate.netbibliotekanauki.pl CD spectra can provide information about the presence of turn conformations, which are often critical for the biological activity of cyclic peptides. nih.govacs.orgnih.gov For example, CD data can be used to determine torsion angles, such as the torsion angle about a disulfide bond in cyclic peptides containing cysteine residues. nih.gov Changes in CD spectra with temperature can indicate conformational transitions. nih.gov CD studies, often combined with NMR and molecular modeling, help to elucidate the conformational preferences of this compound peptides in various environments. nih.govacs.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the characterization and quality control of this compound peptides, providing accurate mass measurements to confirm their molecular formula and assess purity. google.comresearchgate.netnih.govcsic.esnih.govgoogle.com HRMS is used to confirm the identity of synthesized cyclic peptides and their conjugates. nih.govcsic.esnih.gov It allows for the detection of impurities and verification of the expected mass-to-charge ratio ([M+H]+, [M+2H]2+, [M+Na]+, etc.). google.comnih.govnih.govgoogle.com For example, HRMS has been used to confirm the successful cyclization of peptides by observing the expected molecular weight and the absence of higher molecular weight species that would indicate oligomerization. nih.govresearchgate.net
Chromatographic Techniques
Chromatographic techniques are primarily used for the purification and purity assessment of this compound peptides.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification and analysis of this compound peptides, ensuring their purity before biological evaluation. google.comnih.govresearchgate.netnih.govgoogle.comnih.govacs.orgsigmaaldrich.commedsci.org Both analytical and preparative HPLC are employed. aacrjournals.org Analytical HPLC is used to determine the purity of synthesized peptides, often reported as a percentage. google.comnih.govgoogle.comnih.govacs.orgsigmaaldrich.commedsci.orgaacrjournals.org Preparative HPLC is used to purify crude peptide products after synthesis. nih.govmedsci.orgaacrjournals.org Various stationary phases, such as C18 columns, and mobile phases, often involving gradients of water and acetonitrile (B52724) with acidic modifiers like trifluoroacetic acid or ammonium (B1175870) acetate (B1210297) buffer, are used depending on the specific peptide and desired separation. nih.govgoogle.comnih.govmedsci.orgaacrjournals.org HPLC is also used to monitor the stability of this compound peptides and their conjugates. nih.govmedsci.org
Binding and Activity Assays
Binding and activity assays are crucial for evaluating the biological function of this compound peptides, particularly their interaction with integrin receptors and their effects on cell behavior.
Competitive binding assays are commonly used to determine the affinity and selectivity of this compound peptides for specific integrins, such as αvβ3 and αvβ5. nih.govresearchgate.netacs.orgaacrjournals.org These assays often involve the use of labeled ligands (e.g., 125I-labeled echistatin (B137904) or biotinylated fibronectin/vitronectin) that compete with the this compound peptide for binding to integrin-expressing cells or isolated receptors. researchgate.netacs.orgaacrjournals.org The concentration of peptide required for 50% inhibition (IC50 value) is a common measure of binding affinity. researchgate.netacs.org Research findings show that this compound peptides often exhibit higher binding affinity and selectivity for certain integrins compared to linear RGD peptides. nih.govresearchgate.netacs.orgaacrjournals.org For example, studies have reported IC50 values for various this compound peptides against αvβ3 and αvβ5 integrins, demonstrating nanomolar range affinities. researchgate.netacs.org
Cell adhesion assays are used to evaluate the ability of this compound peptides to promote or inhibit cell attachment to surfaces. acs.orgecmjournal.orgresearchgate.net These assays can involve coating surfaces with RGD peptides and then quantifying the number of adherent cells. ecmjournal.orgresearchgate.net Studies have compared the cell adhesion activity of linear and this compound peptides immobilized on surfaces, showing differences in cell coverage and proliferation over time, suggesting the importance of peptide structure and presentation. ecmjournal.org this compound peptides have been shown to enhance cell adhesion and proliferation on modified surfaces. ecmjournal.org
Other activity assays include cell proliferation assays, apoptosis assays, wound healing assays, and tube formation assays, which assess the impact of this compound peptides on various cellular processes relevant to their biological roles, such as angiogenesis and tumor growth. ecmjournal.orgmdpi.com These assays help to understand the functional consequences of integrin binding by this compound peptides.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free technique widely used to study the binding kinetics and affinity of molecules, including the interaction between this compound peptides and integrins. nih.govresearchgate.netacs.orgscience.gov SPR measures changes in refractive index near a sensor surface as molecules bind or dissociate, providing real-time data on binding events. researchgate.net
In studies utilizing SPR, integrin receptors, such as αvβ3 or αvβ5, are typically immobilized on the sensor surface. This compound peptides are then flowed over the surface, and the binding response is measured. This allows for the determination of kinetic parameters, including the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D). nih.govacs.org
For example, SPR assays have been used to determine the binding affinities of macrothis compound peptides for αvβ3 and αvβ5 integrins. nih.gov Studies have shown that different this compound peptides can exhibit varying affinities for these integrin subtypes. nih.gov In some cases, modifications to the this compound structure, such as the incorporation of specific amino acid motifs or scaffolds, have been evaluated using SPR to assess their impact on integrin binding. nih.govacs.org Surface plasmon-enhanced fluorescence spectroscopy (SPFS), a technique combining SPR with fluorescence spectroscopy, has also been employed to study the interaction of this compound peptides with immobilized integrin receptors, particularly for smaller peptides where conventional SPR might lack sensitivity. acs.org
Data from SPR studies can reveal the strength and specificity of the interaction between a this compound peptide and a particular integrin. For instance, a study using SPR demonstrated the specific binding of a biotinylated cyclic hexapeptide containing RGD to integrin αIIbβ3, determining an equilibrium dissociation constant. researchgate.net
Competitive Solid-Phase Binding Assays
Competitive solid-phase binding assays, often performed using ELISA-like formats, are commonly employed to determine the binding affinity of this compound peptides to isolated integrin receptors. nih.govacs.orgresearchgate.netresearchgate.netmdpi.com These assays involve immobilizing the integrin receptor on a solid phase, such as a microplate. A labeled ligand that is known to bind to the integrin (e.g., biotinylated fibronectin or vitronectin, or a radiolabeled this compound peptide) is then mixed with varying concentrations of the this compound peptide being tested. nih.govresearchgate.netresearchgate.netmdpi.com
The principle of the assay is that the this compound peptide competes with the labeled ligand for binding sites on the immobilized integrin. The amount of labeled ligand that binds to the integrin decreases as the concentration of the competing this compound peptide increases. By measuring the amount of bound labeled ligand, an inhibition curve can be generated, and the half-maximal inhibitory concentration (IC50) can be calculated. The IC50 value represents the concentration of the this compound peptide required to inhibit 50% of the labeled ligand binding. A lower IC50 value indicates a higher binding affinity of the this compound peptide for the integrin.
Competitive binding assays have been extensively used to evaluate the affinity and selectivity of various this compound peptides and peptidomimetics for different integrin subtypes, including αvβ3, αvβ5, α5β1, and αvβ6. nih.govacs.orgresearchgate.netresearchgate.netmdpi.com These studies have shown that the cyclic structure and flanking amino acids significantly influence the binding affinity and selectivity. For example, this compound peptidomimetics containing specific scaffolds have shown preferential affinity towards αvβ3 integrin with low- or sub-nanomolar IC50 values in competitive binding assays using purified integrin. mdpi.com Comparisons between linear and this compound peptides in competitive binding assays have demonstrated that cyclization generally leads to increased affinity. researchgate.net
Data from competitive solid-phase binding assays provide quantitative measures of the binding potency of this compound peptides to specific integrins, which is crucial for the design and selection of peptides for targeted applications.
In Vitro Cell-Based Assays
In vitro cell-based assays are indispensable for evaluating the biological activity of this compound peptides in a more physiologically relevant context, using cells that express target integrins. nih.govnih.govscience.govresearchgate.netmdpi.comrsc.orgliposomes.caresearchgate.netvascularcell.comresearchgate.netiris-biotech.debiorxiv.orgnih.govpnas.orgaacrjournals.org These assays can assess various cellular processes influenced by integrin-ligand interactions, such as cell adhesion, spreading, uptake, and proliferation.
Cell Adhesion and Spreading Assays
Cell adhesion and spreading assays are used to evaluate the ability of this compound peptides, often immobilized on a surface, to promote or inhibit cell attachment and spreading through interaction with cell surface integrins. nih.govresearchgate.netscience.govrsc.orgbiorxiv.orgnih.govnih.gov These assays typically involve seeding cells onto surfaces coated with this compound peptides or in the presence of soluble this compound peptides, and then quantifying the number of adherent cells or measuring the degree of cell spreading.
This compound peptides immobilized on biomaterials or tissue engineering scaffolds can enhance cell adhesion and spreading by providing binding sites for integrins. mdpi.combiorxiv.orgnih.gov Studies have shown that surfaces functionalized with this compound peptides can promote faster and more extensive cell adhesion and spreading compared to surfaces with linear RGD peptides or control peptides. biorxiv.orgnih.gov The concentration and spatial presentation of immobilized this compound peptides can significantly influence cell adhesion and spreading. mdpi.com
Inhibition of cell adhesion and spreading can also be studied using soluble this compound peptides as antagonists. By competing with endogenous ligands for integrin binding, soluble this compound peptides can disrupt cell-ECM interactions. nih.gov Cell adhesion assays using cells expressing specific integrins, such as αvβ3-positive cells, can be used to determine the IC50 values of soluble this compound peptides for inhibiting cell adhesion. nih.gov
Data from cell adhesion and spreading assays provide insights into how this compound peptides influence cell-matrix interactions and can be used to assess their potential in applications such as biomaterials design and anti-adhesive therapies.
Cell Proliferation Assays
Cell proliferation assays are used to assess the effect of this compound peptides on the growth and division of cells. nih.govrsc.orgvascularcell.comresearchgate.netspandidos-publications.com Integrin signaling plays a role in regulating cell cycle progression and proliferation, and this compound peptides can modulate these processes by interacting with integrins. thno.orgacs.orgeuropeanreview.org
These assays typically involve treating cells with varying concentrations of this compound peptides and then measuring cell proliferation using methods such as metabolic activity assays (e.g., MTT, XTT), DNA synthesis assays (e.g., BrdU incorporation), or cell counting. vascularcell.comspandidos-publications.com
Studies have investigated the effects of this compound peptidomimetics on the proliferation of endothelial cells and cancer cells. vascularcell.comspandidos-publications.com Some this compound peptides have been shown to inhibit cell proliferation, particularly in cancer cells where integrins like αvβ3 are overexpressed and contribute to tumor growth. researchgate.netspandidos-publications.com The effect on proliferation can be dependent on the specific this compound peptide, its concentration, and the cell type. vascularcell.comspandidos-publications.com
Cell proliferation assays help to understand the impact of this compound peptides on cellular growth, which is important for evaluating their potential as therapeutic agents or as components of biomaterials designed to support or inhibit cell growth.
Cell-Free Binding Assays
Cell-free binding assays, also referred to as solid-phase receptor binding assays or competitive binding assays using isolated receptors, are used to study the direct interaction between this compound peptides and purified integrin receptors in the absence of cells. science.govmdpi.com As discussed in Section 8.3.2, these assays involve immobilizing purified integrin on a surface and measuring the binding of a labeled ligand in the presence of competing this compound peptides. mdpi.com
These assays provide a simplified system to determine the intrinsic binding affinity of this compound peptides to specific integrin subtypes without the complexities introduced by the cellular environment, such as receptor conformation on the cell surface, lipid bilayer effects, or the presence of other cellular proteins. mdpi.com
Cell-free binding assays are valuable for the initial screening and characterization of this compound peptide libraries to identify high-affinity binders to target integrins. mdpi.com They allow for the quantitative determination of IC50 values, which can be used to compare the binding potency of different this compound analogs. mdpi.com
While cell-free assays provide fundamental binding data, cell-based assays are necessary to confirm the activity of this compound peptides in a more biologically relevant setting.
Immunohistochemical (IHC) Staining
Immunohistochemical (IHC) staining is a widely used technique to visualize the expression levels and localization of specific proteins in tissue samples. This compound peptides, particularly when conjugated with fluorescent labels, have been employed as probes for IHC staining to assess the expression of integrins, primarily αvβ3 and αvβ5, in tumor tissues and cells acs.orgnih.gov. These integrins are often overexpressed on tumor cells and tumor neovasculature, playing a crucial role in angiogenesis, tumor growth, and metastasis iiarjournals.orgdovepress.commdpi.comdovepress.combioacts.com.
Studies have demonstrated that FITC-conjugated this compound peptides, such as FITC-3P-RGD2 and FITC-Galacto-RGD2, serve as effective fluorescent probes for staining integrin αvβ3/αvβ5 in tumor tissues acs.orgnih.gov. These probes have shown co-localization with fluorescence-labeled anti-integrin β3 antibodies, indicating their specificity for integrin αvβ3 acs.orgnih.govnih.gov. While this compound peptides can bind to multiple integrin family members (including αvβ3, αvβ5, αvβ6, and α5β1), the staining data with probes like FITC-Galacto-RGD2 can still reflect relative integrin αvβ3 expression levels due to a demonstrated linear relationship between the fluorescent intensity and integrin αvβ3 expression levels determined by anti-integrin β3 antibodies in both xenografted tumor tissues and human carcinoma tissues acs.org.
The staining procedures using FITC-conjugated this compound peptides have been reported to be simpler than those involving fluorescence-labeled integrin αvβ3 antibodies nih.gov. The specificity of FITC-conjugated this compound peptides for integrins αvβ3/αvβ5 has been confirmed through blocking experiments and the use of "nonsense" peptide conjugates nih.gov. Different tumor types exhibit varying levels of integrin αvβ3/αvβ5 expression, which can influence the optimal concentration of the this compound probe required for adequate staining acs.orgnih.gov. For instance, colon carcinoma tissues showed positive staining at concentrations as low as ~5 µM, while squamous cell lung cancer tissues required higher concentrations (>25 µM) acs.orgnih.gov. Gastric carcinoma tissue, often having low integrin αvβ3/αvβ5 expression, showed minimal staining acs.orgnih.gov.
IHC staining with anti-integrin β3 antibody has also been used to investigate factors influencing the tumor uptake of radiolabeled this compound peptides in preclinical models, such as the impact of host animal species on tumor blood vessel density nih.govresearchgate.net.
Biodistribution Studies in Preclinical Models
Biodistribution studies in preclinical animal models, primarily mice and rats, are essential for evaluating the in vivo behavior of this compound peptides and their conjugates. These studies provide critical information on tissue distribution, tumor targeting efficiency, clearance pathways, and the influence of various modifications on these properties iiarjournals.orgdovepress.commdpi.comacs.orgthno.orgmdpi.comresearchgate.netnih.govthno.orgnih.govnih.govksri.krnih.govresearchgate.netthno.org.
This compound peptides, often labeled with radionuclides (e.g., 99mTc, 18F, 68Ga, 111In) or conjugated to nanoparticles or liposomes, are widely used as targeted agents for imaging and drug delivery to integrin αvβ3-expressing tumors iiarjournals.orgdovepress.commdpi.comacs.orgthno.orgmdpi.comresearchgate.netnih.govthno.orgnih.govnih.govnih.govresearchgate.net. Biodistribution studies consistently show that these targeted agents accumulate significantly in tumors that overexpress integrin αvβ3 iiarjournals.orgmdpi.comacs.orgmdpi.comnih.govresearchgate.net. The tumor uptake is often integrin-specific, as demonstrated by blocking experiments where co-administration of excess free this compound peptide reduces tumor uptake acs.orgmdpi.comnih.govnih.govnih.gov.
Factors influencing the biodistribution and tumor uptake of this compound conjugates include the valency of the RGD motif (monomeric, dimeric, or multimeric), the type of linker used to connect multiple RGD units or to attach the peptide to a carrier, and the nature of the labeling moiety or nanoparticle formulation acs.orgthno.orgmdpi.comnih.govthno.orgresearchgate.net. Multimeric this compound peptides, particularly dimers and tetramers, have often shown higher tumor uptake and longer tumor retention compared to their monomeric counterparts, attributed to enhanced integrin binding affinity acs.orgthno.orgthno.org.
Studies have also investigated the impact of linker groups on the biodistribution. For example, the type of linker between two this compound moieties in dimeric peptides has been shown to significantly affect blood clearance kinetics, tumor uptake, and biodistribution properties acs.org. Similarly, linkers between RGD motifs can influence integrin targeting capability, excretion kinetics, and metabolic stability thno.org. PEGylation of RGD peptides has been shown to improve pharmacokinetics and tumor retention mdpi.com.
Clearance of this compound peptides and their conjugates primarily occurs via the renal and hepatobiliary systems iiarjournals.orgresearchgate.net. The specific clearance pathway and rate can be influenced by the size, charge, and lipophilicity of the conjugate acs.orgresearchgate.netksri.kr. For instance, incorporating multiple negative charges has been shown to impact blood clearance and tumor uptake acs.org.
Biodistribution studies in tumor-bearing mice models using various radiolabeled this compound peptides have provided detailed insights into their uptake in different organs over time.
| Organ | 99mTc-P6D-RGD2 (%ID/g at 60 min p.i.) acs.org | 99mTc-P6G-RGD2 (%ID/g at 60 min p.i.) acs.org | 99mTc-cRGDfK-His (%ID/g at 30 min p.i.) iiarjournals.org | 18F-c(RGDfE)2 (%ID/g at 60 min p.i.) mdpi.com |
| Tumor | 1.04 ± 0.24 | 1.94 ± 0.35 | 3.74 ± 1.51 (small tumors) | 2.48 ± 0.15 (M21 tumor) |
| Blood | 0.49 ± 0.08 | 0.51 ± 0.09 | 0.98 ± 0.24 | Not specified |
| Muscle | 0.20 ± 0.04 | 0.21 ± 0.03 | 0.34 ± 0.09 | Not specified |
| Liver | 2.74 ± 0.44 | 2.29 ± 0.32 | 7.29 ± 1.75 | Not specified |
| Kidney | 10.79 ± 1.30 | 13.24 ± 1.80 | 1.51 ± 0.31 | Not specified |
| Spleen | 0.72 ± 0.16 | 0.76 ± 0.12 | 0.97 ± 0.21 | Not specified |
| Intestine | 7.08 ± 0.92 | 6.17 ± 1.55 | 4.61 ± 1.02 | Not specified |
| Stomach | 0.29 ± 0.06 | 0.33 ± 0.05 | 0.69 ± 0.20 | Not specified |
| Bone | 0.32 ± 0.08 | 0.36 ± 0.05 | 0.49 ± 0.14 | Not specified |
| Lung | 0.58 ± 0.12 | 0.60 ± 0.09 | 0.64 ± 0.18 | Not specified |
Note: Data presented as Mean ± Standard Deviation (%ID/g). Specific conditions and tumor models vary across studies.
Biodistribution studies of this compound-modified nanoparticles and liposomes in tumor-bearing mice and rats have also shown enhanced accumulation in tumors compared to non-targeted formulations, attributed to both active targeting via integrin binding and passive accumulation through the enhanced permeability and retention (EPR) effect dovepress.commdpi.comresearchgate.net. These studies highlight the potential of this compound as a targeting ligand for delivering therapeutic and imaging agents to tumors dovepress.commdpi.comnih.govresearchgate.netthno.org.
| Formulation | Animal Model | Tumor Model | Key Finding | Source |
| cRGD-Lipo-PEG (Apatinib) | Nude mice | HCT116 xenografts | Enhanced apatinib (B926) accumulation in tumors compared to Lipo-PEG and free apatinib. | dovepress.com |
| Cy5-labeled RGD NPs | 4T1 tumor mice | 4T1 breast cancer | Higher and longer-term accumulation in tumor regions compared to free Cy5 and non-targeted NPs. | mdpi.com |
| cRGD-DXRL-PEG (Doxorubicin) | Sprague-Dawley rats | U87MG cells (in vitro) | Enhanced cellular uptake by U87MG cells; long circulating properties in rat plasma. | nih.govnih.gov |
| This compound-doxorubicin-NP | Tumor-bearing mice | Not specified | Accumulating drug concentrations in the liver, spleen, and tumor, peaking between 24 and 48 hours. | researchgate.net |
| cRGD-XIPs-Dox | C57BL/6 mice | B16 tumor | Targeted delivery of doxorubicin (B1662922) to tumors. | thno.org |
These preclinical biodistribution studies collectively demonstrate the efficacy of this compound peptides as targeting moieties for delivering diverse payloads to integrin-expressing tumors, highlighting their potential in cancer diagnosis and therapy.
Future Research Directions and Translational Potential
Development of Novel Cyclic RGD Analogs with Enhanced Specificity
Developing this compound analogs with enhanced specificity for particular integrin subtypes or disease states is a critical area of research. While the core RGD sequence is recognized by several integrins, modifications to the cyclic peptide structure and flanking amino acids can significantly influence binding affinity and selectivity. thno.orgwikipedia.orgmdpi.comnih.gov
Studies have shown that varying the amino acid in the fifth position of a cyclic pentapeptide like c(RGDfV) does not significantly impact αvβ3 binding affinity, suggesting flexibility for modification at this site to introduce other desirable properties. mdpi.comnih.gov The incorporation of rigid aromatic rings into cyclic hexapeptides, for instance, has been shown to enhance binding affinity and selectivity for αIIBβ3 over αvβ3 and αvβ5. thno.org
Multimerization of this compound peptides is another strategy employed to enhance binding avidity and specificity through polyvalence effects. thno.orgmdpi.comnih.govnih.gov Research has demonstrated that increasing the multiplicity of this compound peptides can lead to significantly enhanced αvβ3 binding affinity and internalization. thno.orgnih.gov For example, a this compound octamer showed significantly higher binding avidity and specificity for integrin αvβ3 compared to a tetramer. mdpi.com
However, increasing peptide multiplicity can also lead to increased accumulation in normal organs, highlighting the need for careful design to balance enhanced tumor uptake with reduced off-target accumulation. thno.orgnih.gov
Here is a table illustrating the binding affinity (IC50) of different this compound multimers:
| This compound Multimer | Integrin αvβ3 Binding Affinity (IC50) | Reference |
| c(RGD) tetramer | 35 nM | mdpi.com |
| c(RGD) octamer | 10 nM | mdpi.com |
| c(RGDfK) tetramers | Enhanced binding affinity | thno.orgnih.gov |
| c(RGDfE) tetramer | Better binding affinity than dimer | thno.orgnih.gov |
| E[E[c(RGDyK)]2]2 octamer | Enhanced binding affinity | thno.org |
Further research involves exploring peptidomimetic analogs and incorporating non-natural amino acids or linkers to improve stability and pharmacokinetic profiles. pensoft.net
Strategies for Maximizing Targeted Accumulation and Retention
Maximizing the targeted accumulation of this compound conjugates at disease sites while minimizing off-target distribution is crucial for improving efficacy and reducing side effects. Strategies in this area focus on optimizing the design of this compound peptides and their conjugation to delivery systems.
One approach involves modifying the this compound peptide with hydrophilic elements, such as polyethylene (B3416737) glycol (PEG) chains. Increasing the hydrophilic character of RGD peptides has been shown to improve their circulation half-lives. nih.gov PEGylation can also provide stealth functionalities, enhancing accumulation in tumors through the enhanced permeability and retention (EPR) effect. rsc.orgresearchgate.net
Multimerization, as discussed earlier, can also enhance tumor accumulation and retention times due to increased binding avidity. thno.orgacs.orgnih.gov However, this needs to be balanced with potential increased uptake in normal organs. thno.orgnih.gov
The design of linkers used to conjugate this compound peptides to therapeutic or imaging agents is also critical. The linker's properties can influence the conjugate's pharmacokinetics, stability, and interaction with the target integrin. europeanreview.org Studies have investigated different linkers, including those containing D-serine residues, which can modify the route of excretion and kidney retention. europeanreview.org
Targeting strategies can also involve combining this compound with other targeting ligands or mechanisms. For example, iRGD peptides, which contain an RGD motif and a C-terminal motif, have shown enhanced penetration into tumor tissue by first binding to αv integrins and then activating a pathway that increases vascular permeability. dovepress.comwikipedia.org
The choice of delivery system also plays a significant role. Conjugating this compound peptides to nanoparticles, liposomes, or other nanocarriers can enhance targeted delivery to tumor sites. nih.govrsc.orgresearchgate.netresearchgate.net However, studies have shown that while this compound conjugation can increase the specificity of nanoparticle accumulation in tumor blood vessels and their retention time, it can also lead to increased distribution in organs like the liver, spleen, and kidneys. researchgate.net This highlights the need for further optimization of nanoparticle design and surface functionalization.
Integration of this compound with Advanced Materials Science
Integrating this compound peptides with advanced materials science is a rapidly growing field, particularly in the development of biomaterials for tissue engineering and drug delivery systems. researchgate.netwikipedia.orgguidetopharmacology.orgrsc.org
This compound peptides can be incorporated into the structure of synthetic scaffolds, such as hydrogels, to create biomimetic environments that promote cell adhesion, migration, and differentiation. researchgate.netnih.gov The specific conformation of the cyclic peptide within the material structure directly influences cellular responses. researchgate.net Compared to linear RGD sequences, this compound incorporated into materials has shown significantly higher biological activity and enhanced cell-binding affinity. nih.govresearchgate.net
The density and spatial organization of this compound ligands within biomaterials can be precisely controlled during synthesis, allowing for fine-tuning of cell-material interactions. nih.govresearchgate.nettandfonline.com For instance, polymers with this compound side chains have demonstrated comparable integrin binding at significantly lower concentrations than those with linear RGD peptides. nih.gov
This compound peptides are also being integrated with nanoparticles and other nanocarriers for targeted drug and gene delivery. nih.govrsc.orgresearchgate.netresearchgate.net Functionalizing the surface of nanoparticles with this compound peptides can enhance their selective uptake by cells overexpressing target integrins. rsc.orgresearchgate.net Research is exploring the optimal density and linking strategies for this compound on nanoparticle surfaces to maximize targeting efficiency and cellular internalization. rsc.orgrsc.orgacs.org
Furthermore, this compound has been incorporated into bioinks for 3D bioprinting, facilitating precise cell deposition and promoting cell attachment within printed structures. nih.gov
Elucidating Atomistic Details of Ligand-Integrin Interactions
Understanding the atomistic details of how this compound peptides interact with integrin receptors is fundamental for rational design of improved analogs and targeted therapies. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational methods, including molecular dynamics (MD simulations) and machine learning, are crucial in this area. rsc.orgmdpi.comnih.govunimi.itmdpi.com
Crystal structures of integrin ectodomains in complex with this compound ligands have provided valuable insights into the binding interface and key interactions. mdpi.comunimi.it These structures reveal that the RGD tripeptide typically adopts an extended conformation within a groove between the α and β subunits of the integrin, with the arginine and aspartic acid residues coordinating with metal ions and forming salt bridges with residues on the integrin subunits. mdpi.comunimi.itmdpi.com
Molecular dynamics simulations are employed to study the dynamic properties of integrin-ligand interactions at the atomic level, providing information that static crystal structures cannot. mdpi.commdpi.com These simulations can explore the conformational changes of both the this compound peptide and the integrin upon binding, as well as the role of surrounding water molecules and ions. mdpi.commdpi.com Steered molecular dynamics simulations can be used to investigate the dissociation pathways of this compound from integrins under force. mdpi.commdpi.com
Computational methods, including binding free energy calculations and machine learning techniques, are being used to analyze the energetics of this compound-integrin binding and to identify the key molecular features that contribute to high affinity and selectivity. rsc.orgmdpi.comnih.gov These computational approaches can help predict the binding properties of novel this compound analogs and guide their design. rsc.orgmdpi.comnih.gov
Future research will likely involve integrating experimental data from structural biology with advanced computational methods to gain a more comprehensive understanding of these complex interactions, paving the way for the design of highly specific and potent this compound-based agents.
Q & A
Q. Why are cyclic RGD peptides preferred over linear variants in integrin-targeted studies?
this compound peptides exhibit enhanced stability and binding affinity due to conformational restraint, which reduces enzymatic degradation and optimizes spatial orientation for integrin recognition. For example, this compound-functionalized polynorbornene polymers maintained cell adhesion at 100-fold lower concentrations than linear RGD peptides in vitro . Cyclization also improves selectivity; N-methylation of tyrosine in RGDyC constrains the peptide structure, increasing αvβ3 integrin specificity .
Q. How do researchers select specific this compound variants (e.g., RGD4C, iRGD) for tumor targeting?
Selection depends on integrin subtype specificity and pharmacokinetic requirements. RGD4C (CDCRGDCFC) shows high affinity for αvβ3, which is overexpressed in tumor vasculature . iRGD, a tumor-penetrating peptide, binds αv integrins with mid-nanomolar affinity and enhances tissue penetration via neuropilin-1 interactions . Comparative binding assays (e.g., SPR, competitive ELISA) and tumor xenograft models (e.g., MDA-MB-435 breast cancer) are used to validate selectivity .
Q. What experimental models are used to validate this compound-mediated drug delivery?
Common models include:
- In vitro : Integrin-rich cell lines (e.g., U87MG glioblastoma for αvβ3) for uptake and cytotoxicity assays .
- In vivo : Athymic nude mice with human tumor xenografts (e.g., MDA-MB-435) for biodistribution studies. Blocking experiments with excess RGD peptides confirm specificity (e.g., reduced tumor uptake from 4.94% ID/g to 1.48% ID/g with RGD2 co-injection) .
Advanced Research Questions
Q. How can researchers optimize the tumor-targeting efficiency of this compound-conjugated liposomes?
Key factors include:
- Peptide hydrophobicity/charge : Hydrophobic RGDyC (hydrophobicity index 8.6) improves liposome retention in tumors compared to hydrophilic RGDfK. Positively charged RGDfK reduces zeta potential, enhancing circulation time .
- PEGylation density : Excessive PEG shielding reduces ligand exposure. Pre-insertion of RGD peptides into liposome membranes (vs. post-conjugation) improves tumor accumulation .
- Dual targeting : Combining RGD with pH-responsive linkers (e.g., hydrazone bonds) enables triggered drug release in acidic tumor microenvironments .
Q. What strategies address conflicting data on integrin expression and off-target effects?
- Integrin profiling : Use flow cytometry or immunohistochemistry to quantify αvβ3, α5β1, and αvβ6 expression in target vs. normal tissues .
- Cross-reactivity assays : Test this compound peptides against non-target integrins (e.g., αIIbβ3 in platelets) using competitive binding studies .
- Computational modeling : Homology models of integrin-peptide interactions (e.g., β3/β5 subunit binding) guide rational design of selective analogs .
Q. How do researchers evaluate the impact of this compound conjugation on nanoparticle pharmacokinetics?
Methods include:
- Biodistribution studies : Track radiolabeled (e.g., ⁹⁹ᵐTc) RGD nanoparticles in tumor-bearing mice. For example, ⁹⁹ᵐTc-labeled RGD dimers showed tumor uptake of 4.94% ID/g at 60 min post-injection, with specificity confirmed via blocking experiments .
- Pharmacokinetic modeling : Calculate AUC, clearance rates, and tumor-to-background ratios. RGDf[N-met]C-conjugated liposomes exhibited 2.5-fold higher tumor retention than non-targeted analogs .
Q. What synthetic methods improve this compound stability and bioactivity?
- Macrocyclization : Palladium-catalyzed C(sp³)–H activation enables efficient cyclization with Cβ–Ar linkages, enhancing proteolytic resistance. This compound peptides synthesized via this method showed potent integrin binding in confocal microscopy assays .
- Peptide backbone modifications : N-methylation or D-amino acid substitution reduces enzymatic degradation. For example, N-methylated RGDyC increased αvβ3 selectivity by 40% compared to unmodified analogs .
Methodological Considerations
Q. How are contradictions in integrin-mediated signaling resolved during experimental design?
- Context-dependent assays : Test RGD peptides in varying microenvironments (e.g., hypoxia, shear stress) to mimic in vivo conditions. αvβ3 signaling promotes migration in endothelial cells but suppresses it in quiescent epithelia .
- Dose-response studies : Use gradient concentrations to identify biphasic effects (e.g., pro-angiogenic at low doses vs. anti-angiogenic at high doses) .
Q. What analytical techniques quantify this compound-integrin binding dynamics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
